Akt1-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H21N9O |
|---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
N-[[4-[2-(2-amino-3-pyridinyl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide |
InChI |
InChI=1S/C30H21N9O/c31-16-21-15-26(36-18-35-21)30(40)34-17-19-8-10-22(11-9-19)39-28(23-7-4-14-33-27(23)32)38-25-13-12-24(37-29(25)39)20-5-2-1-3-6-20/h1-15,18H,17H2,(H2,32,33)(H,34,40) |
InChI Key |
JZRNRPDEPJBONH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Akt1-IN-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Akt1-IN-5, a potent inhibitor of the serine/threonine kinase Akt. This compound, identified as 2-[4-(1-Aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxylic acid, demonstrates significant inhibitory activity against Akt1 and Akt2 isoforms. This document details the biochemical properties of this compound, the established experimental protocols for assessing its activity, and its role within the broader context of the PI3K/Akt signaling pathway. The information presented herein is intended to support further research and drug development efforts targeting the Akt signaling cascade, a critical pathway in cellular proliferation, survival, and metabolism that is frequently dysregulated in cancer.
Introduction to the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] The activation of this pathway is initiated by various extracellular stimuli, such as growth factors and hormones, which bind to and activate receptor tyrosine kinases (RTKs) at the cell surface.[2] This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[2]
PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[3] The co-localization of Akt and PDK1 at the plasma membrane facilitates the phosphorylation of Akt at Threonine 308 (Thr308) by PDK1.[3] For full activation, Akt requires a second phosphorylation at Serine 473 (Ser473) in its C-terminal hydrophobic motif, a step primarily mediated by the mechanistic target of rapamycin (B549165) complex 2 (mTORC2).[3]
Once fully activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating various cellular processes.[2] Key downstream targets include:
-
GSK3β: Phosphorylation by Akt inhibits glycogen (B147801) synthase kinase 3β, a key regulator of glycogen metabolism and cell cycle progression.
-
FOXO transcription factors: Akt-mediated phosphorylation leads to the nuclear exclusion and inactivation of Forkhead box O (FOXO) transcription factors, which are involved in the expression of genes related to apoptosis and cell cycle arrest.
-
mTORC1 signaling: Akt can activate mTORC1, a central regulator of protein synthesis and cell growth, through the phosphorylation and inhibition of the tuberous sclerosis complex (TSC1/2).
-
Apoptotic machinery: Akt can directly phosphorylate and inactivate pro-apoptotic proteins such as BAD, thereby promoting cell survival.
Given its central role in promoting cell survival and proliferation, the PI3K/Akt pathway is one of the most frequently hyperactivated signaling pathways in human cancers.[2] This has made Akt a prime target for the development of novel anticancer therapeutics.
This compound: A Novel Akt Inhibitor
This compound is an imidazopyridazine-based compound identified as a potent inhibitor of Akt kinases.[1] Its systematic chemical name is 2-[4-(1-Aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxylic acid.[1]
Quantitative Data
The inhibitory activity of this compound against Akt1 and Akt2 has been determined through biochemical assays, as detailed in the patent literature.[1][4]
| Compound | Target | IC50 (nM) | Reference |
| This compound | Akt1 | 450 | [1][4] |
| This compound | Akt2 | 400 | [1][4] |
Mechanism of Action
Based on its chemical class and the nature of the assays used for its characterization, this compound is presumed to be an ATP-competitive inhibitor. This mode of action involves the inhibitor binding to the ATP-binding pocket of the Akt kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of downstream substrates.
Signaling Pathway Visualization
The following diagram illustrates the PI3K/Akt signaling pathway and the putative point of inhibition by this compound.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the patent literature for the characterization of imidazopyridazine-based Akt inhibitors and general protocols for assessing Akt kinase activity.[1][3][5][6][7]
Biochemical Kinase Assay (In Vitro)
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of purified Akt enzyme.
Objective: To determine the IC50 value of this compound for Akt1 and Akt2.
Materials:
-
Recombinant human Akt1 and Akt2 enzymes
-
Akt substrate peptide (e.g., a GSK-3 derived peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
This compound (dissolved in DMSO)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the Akt enzyme and substrate peptide in kinase buffer to their optimal concentrations.
-
Assay Reaction: a. To the wells of a 384-well plate, add 1 µL of the diluted this compound or DMSO (for control). b. Add 2 µL of the diluted Akt enzyme. c. Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. d. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay: Western Blot Analysis of Akt Substrate Phosphorylation (In Situ)
This assay assesses the ability of an inhibitor to block Akt signaling within a cellular context by measuring the phosphorylation status of a downstream substrate.
Objective: To determine the effect of this compound on the phosphorylation of a downstream Akt target (e.g., GSK3β) in cells.
Materials:
-
Cancer cell line with an active PI3K/Akt pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
This compound
-
Growth factor (e.g., IGF-1, EGF) for pathway stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK3β (Ser9), anti-GSK3β, and an antibody for a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours. c. Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours. d. Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Experimental Workflow Visualization
The following diagram outlines the workflow for the biochemical kinase assay.
References
- 1. WO2012136776A1 - Imidazopyridazines as akt kinase inhibitors - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. promega.com [promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. Assaying AKT/Protein Kinase B Activity | Springer Nature Experiments [experiments.springernature.com]
The Biological Function of Akt1-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological function of the Akt1 inhibitor, Akt1-IN-5. The information presented herein is a synthesis of data from patent literature and established methodologies in the field of kinase inhibitor research. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of targeting the PI3K/Akt signaling pathway. We will delve into the mechanism of action, biochemical and cellular activity, and provide representative experimental protocols for the characterization of similar compounds.
Introduction to the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in various human cancers, making it a prime target for therapeutic intervention. Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase and a central node in this pathway. There are three highly homologous isoforms of Akt: Akt1, Akt2, and Akt3, which have both overlapping and distinct functions. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, Akt is recruited to the plasma membrane and phosphorylated, leading to its activation. Activated Akt then phosphorylates a wide array of downstream substrates, promoting cell survival and proliferation.
This compound: An Inhibitor of Akt1
This compound is a small molecule inhibitor of Akt1. The compound referred to as "AKT-IN-5" by some commercial vendors is identified as "Example 8" in patent WO2012136776A1.[1] This document will focus on the publicly available data for this specific compound.
Mechanism of Action
Based on the general mechanism of similar kinase inhibitors described in the literature, this compound is presumed to be an ATP-competitive inhibitor. This mode of action involves the inhibitor binding to the ATP-binding pocket of the Akt1 kinase domain, thereby preventing the phosphorylation of its downstream substrates.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound (Example 8) as reported in patent WO2012136776A1.[1]
| Target | IC50 (nM) | Source |
| Akt1 | 450 | [1] |
| Akt2 | 400 | [1] |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available in peer-reviewed literature. Therefore, this section provides representative, detailed methodologies for key experiments typically used to characterize Akt inhibitors.
In Vitro Kinase Activity Assay
This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% (IC50).
Protocol:
-
Reagents and Materials:
-
Recombinant human Akt1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Akt substrate (e.g., a synthetic peptide like CKRPRAASFAE)
-
ATP
-
This compound, serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white assay plates
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant Akt1 enzyme, and the Akt substrate.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Western Blot Assay for Akt Phosphorylation
This assay assesses the ability of the inhibitor to block Akt signaling within a cellular context by measuring the phosphorylation of Akt and its downstream targets.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells known to have an active PI3K/Akt pathway (e.g., PC-3, BT474) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 12-24 hours to reduce basal Akt activity.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., IGF-1, EGF) for 15-30 minutes to induce Akt phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (a downstream target), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins.
-
Cell Viability Assay
This assay measures the effect of the inhibitor on cell proliferation and survival.
Protocol:
-
Cell Plating and Treatment:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO.
-
-
Incubation:
-
Incubate the cells for a specified period, typically 72 hours.
-
-
Viability Measurement:
-
Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well.
-
For CellTiter-Glo®, measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
For MTT, after incubation, add a solubilizing agent and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This compound is an inhibitor of Akt1 and Akt2 with moderate potency in biochemical assays. While detailed biological data and experimental protocols for this specific compound are limited to patent literature, the information and representative methodologies provided in this guide offer a framework for its further investigation. The PI3K/Akt pathway remains a critical target in oncology, and the characterization of novel inhibitors like this compound is essential for the development of new cancer therapeutics. Researchers are encouraged to use the protocols outlined here as a starting point for their own studies and to consult the broader scientific literature for further advancements in the field of Akt inhibitor research.
Disclaimer: This document is intended for research and informational purposes only. The provided protocols are representative examples and may require optimization for specific experimental conditions.
References
Akt1-IN-5: A Selective Dual Inhibitor of Akt1 and Akt2 for Research and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt1-IN-5 is a potent and selective small molecule inhibitor of Akt1 and Akt2, two key isoforms of the serine/threonine kinase Akt (also known as Protein Kinase B). The Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in the pathogenesis of various diseases, particularly cancer. This compound, identified as Example 8 in patent WO2012136776A1, offers a valuable tool for investigating the specific roles of Akt1 and Akt2 in these processes and serves as a lead compound for the development of novel therapeutics targeting the PI3K/Akt pathway. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, the underlying signaling pathway, and methodologies for its evaluation.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against Akt isoforms is a critical determinant of its utility as a research tool and a potential therapeutic agent. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Kinase Target | IC50 (nM) | Source |
| Akt1 | 450 | [1] |
| Akt2 | 400 | [1] |
| Akt3 | Not Publicly Available |
Note: While this compound is characterized as a selective Akt1/Akt2 inhibitor, its specific IC50 value against the Akt3 isoform is not publicly available in the reviewed literature. Furthermore, a comprehensive kinase selectivity profile against a broader panel of kinases has not been disclosed. Such data is essential for a complete understanding of its off-target effects and overall selectivity.
Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of Akt1 and Akt2, thereby modulating the downstream signaling cascade. The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, regulating a wide array of cellular functions.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
While the specific protocol for determining the IC50 values of this compound is not detailed in the public domain, a general methodology for an in vitro biochemical kinase assay for Akt inhibitors can be described. Such assays are fundamental to characterizing the potency and selectivity of kinase inhibitors.
Generalized In Vitro Akt Kinase Assay Protocol (Radiometric)
This protocol is a representative example and may not reflect the exact procedure used for this compound.
-
Reagents and Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Substrate peptide (e.g., Crosstide)
-
[γ-³³P]ATP
-
Unlabeled ATP
-
This compound (or other test compounds) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the respective Akt isoform, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide, [γ-³³P]ATP, and unlabeled ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution such as phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
-
Data Analysis:
-
The raw data (counts per minute) are converted to percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow for Kinase Inhibitor Evaluation
The evaluation of a kinase inhibitor like this compound typically follows a structured workflow, from initial screening to more detailed characterization. This process ensures a thorough understanding of the compound's potency, selectivity, and mechanism of action.
Caption: A typical workflow for the evaluation of a kinase inhibitor.
Conclusion
This compound is a valuable chemical probe for studying the roles of Akt1 and Akt2 in cellular signaling. Its selectivity for these two isoforms over the broader kinome (though not fully publicly documented) makes it a useful tool for dissecting the specific functions of these kinases. The data and methodologies presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize and further investigate this compound in their studies. Further characterization of its activity against Akt3 and a comprehensive kinase panel would provide a more complete understanding of its selectivity and potential for therapeutic development.
References
Technical Guide: Target Validation of Akt1-IN-5 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a central role in promoting cell proliferation, growth, survival, and metabolism.[1][2] The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a critical node in this pathway, with three main isoforms: Akt1, Akt2, and Akt3.[3] Due to its frequent hyperactivation in various malignancies, often through gain-of-function mutations in PIK3CA or loss of the tumor suppressor PTEN, Akt has emerged as a highly attractive target for cancer therapy.[1][4][5]
Akt1, in particular, is implicated in driving tumor progression and enhancing cell proliferation and survival.[6][7] Targeting this specific isoform could offer a therapeutic window by mitigating the oncogenic signaling while potentially reducing off-target effects associated with pan-Akt inhibition. This guide provides a comprehensive technical overview for the target validation of Akt1-IN-5 , a small molecule inhibitor of Akt kinases.
This document outlines the inhibitor's biochemical properties, the relevant signaling pathways, and a detailed experimental framework for validating its mechanism of action and anti-cancer efficacy in cellular models.
This compound: Biochemical Profile
This compound is identified as a potent inhibitor of Akt1 and Akt2. The primary biochemical data available for this compound is its half-maximal inhibitory concentration (IC50), which quantifies its potency against the purified enzymes in a cell-free system.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | Akt1 | 450 | [8] |
| Akt2 | 400 | [8] | |
| Table 1: Biochemical Potency of this compound. |
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signal transduction cascade that governs essential cellular processes.[2] Activation is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs), which in turn activates PI3K.[1] PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 recruits Akt to the plasma membrane, where it is fully activated by phosphorylation at Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2.[5]
Once active, Akt phosphorylates a multitude of downstream substrates to regulate key cellular functions:
-
Cell Growth and Proliferation: Akt activates mTORC1, which promotes protein synthesis by phosphorylating S6K and 4E-BP1.[9] It also promotes cell cycle progression by inhibiting GSK3β, leading to the stabilization of Cyclin D1, and by phosphorylating and causing the cytoplasmic retention of cell cycle inhibitors like p21 and p27.[1][10][11]
-
Cell Survival and Apoptosis Inhibition: Akt inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins such as BAD and by activating MDM2, which leads to the degradation of the p53 tumor suppressor.[1][12]
-
Metabolism: Akt promotes glucose uptake and utilization, a process known as the Warburg effect, which is characteristic of many cancer cells.[2]
Experimental Framework for Target Validation
A systematic approach is required to validate that the anti-cancer effects of this compound are a direct result of its intended on-target activity. The workflow below outlines the key stages, from initial biochemical confirmation to comprehensive cellular characterization.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key experiments required to validate the target of this compound.
Protocol 1: Cell Culture and Inhibitor Treatment
-
Cell Line Selection: Utilize cancer cell lines with known PI3K/Akt pathway activation status (e.g., PTEN-null lines such as PC-3 or U87MG; PIK3CA-mutant lines such as MCF7 or BT474).[13] Include a non-cancerous cell line (e.g., MRC-5) to assess selectivity.[14]
-
Cell Culture: Maintain cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[13]
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.[13]
-
Treatment: Seed cells and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM) or a DMSO vehicle control. The treatment duration will vary depending on the assay (e.g., 2-24 hours for Western Blot, 48-72 hours for proliferation assays).[13][15]
Protocol 2: Western Blot Analysis for Pathway Modulation
This assay confirms that this compound inhibits the phosphorylation of Akt and its downstream targets in a cellular context.[15]
-
Cell Lysis: After inhibitor treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.[13]
-
SDS-PAGE: Normalize protein concentrations, add Laemmli sample buffer, and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.[15]
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Total Akt
-
Phospho-GSK3β (Ser9)
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
A housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[15]
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[13]
Protocol 3: Cell Proliferation Assay (MTT/CCK8)
This assay determines the effect of this compound on cancer cell viability and is used to calculate the half-maximal growth inhibitory concentration (GI50).[15]
-
Cell Seeding: Seed cells in a 96-well plate at a density that prevents confluence at the end of the experiment (e.g., 3,000-5,000 cells/well).[16]
-
Treatment: After overnight adherence, treat cells with a serial dilution of this compound for 48-72 hours.[15]
-
Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot a dose-response curve and determine the GI50 value using non-linear regression analysis.
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.
-
Cell Treatment: Treat cells in 6-well plates with this compound at concentrations around the determined GI50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of this compound on cell cycle progression.[10]
-
Cell Treatment: Treat cells in 6-well plates with this compound for 24 hours.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a PBS solution containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram can be analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Expected Outcomes and Data Interpretation
The successful validation of this compound as an on-target inhibitor in cancer cells would yield a coherent set of results across the proposed experiments. The table below summarizes the expected outcomes.
| Experiment | Endpoint | Expected Outcome with this compound Treatment | Interpretation |
| Western Blot | Phosphorylation Status | Dose-dependent decrease in p-Akt (S473/T308), p-GSK3β, and p-S6.[18] | Confirms on-target inhibition of the Akt signaling cascade. |
| Proliferation Assay | Cell Viability (GI50) | Dose-dependent decrease in cell viability. Lower GI50 in cells with hyperactive Akt pathway.[19] | Demonstrates anti-proliferative effect. Correlation with pathway status suggests on-target dependency. |
| Apoptosis Assay | % Apoptotic Cells | Dose- and time-dependent increase in Annexin V positive cells.[20] | Indicates induction of programmed cell death as a mechanism of action. |
| Cell Cycle Analysis | Cell Cycle Distribution | Accumulation of cells in the G1 or G2/M phase.[10][11] | Shows that inhibition of Akt signaling leads to cell cycle arrest. |
| Table 2: Summary of Expected Cellular Effects of this compound. |
A strong validation case is made when the biochemical potency (IC50) of this compound correlates with its cellular potency (GI50) in pathway-dependent cell lines, and the observed phenotypic effects (apoptosis, cell cycle arrest) are directly linked to the modulation of downstream Akt targets.
Conclusion
The target validation of this compound requires a multi-faceted approach that connects its biochemical activity with its cellular and phenotypic consequences. The experimental framework detailed in this guide provides a robust methodology for confirming its on-target mechanism of action in cancer cells. By systematically demonstrating that this compound inhibits Akt signaling, suppresses proliferation, and induces cell cycle arrest and apoptosis in a pathway-dependent manner, researchers can build a strong preclinical data package to support its further development as a targeted anti-cancer therapeutic.
References
- 1. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 3. ovid.com [ovid.com]
- 4. imrpress.com [imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The unconventional role of Akt1 in the advanced cancers and in diabetes-promoted carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. rupress.org [rupress.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Activation of Akt/Protein Kinase B Overcomes a G2/M Cell Cycle Checkpoint Induced by DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. spandidos-publications.com [spandidos-publications.com]
Ermittlung des IC50-Wertes für Akt1-Inhibitoren: Ein technischer Leitfaden
Einführung
Die Serin/Threonin-Kinase Akt1 (auch als Proteinkinase Bα bekannt) ist ein entscheidender Knotenpunkt in der Signaltransduktion, der eine zentrale Rolle bei der Regulierung von Zellwachstum, Proliferation, Überleben und Stoffwechsel spielt.[1][2][3] Der PI3K/Akt/mTOR-Signalweg ist in vielen menschlichen Krebsarten fehlreguliert, was Akt1 zu einem wichtigen therapeutischen Ziel für die Entwicklung von Krebsmedikamenten macht.[4][5][6] Die Quantifizierung der Wirksamkeit von Inhibitoren, die auf Akt1 abzielen, ist ein grundlegender Schritt in der Arzneimittelentwicklung. Der IC50-Wert (halbmaximale Hemmkonzentration) ist eine wichtige Kennzahl, die die Konzentration eines Inhibitors angibt, die erforderlich ist, um die Aktivität eines bestimmten biologischen Ziels um 50 % zu reduzieren.[7][8]
Dieser technische Leitfaden bietet einen detaillierten Überblick über die Methoden zur Bestimmung des IC50-Wertes für Akt1-Inhibitoren. Obwohl sich diese Anleitung auf die allgemeinen Prinzipien und Protokolle konzentriert, die für jeden Akt1-Inhibitor gelten, werden zur Veranschaulichung Daten von bekannten Inhibitoren verwendet, da für einen spezifischen Wirkstoff namens „Akt1-IN-5“ keine öffentlich zugänglichen Daten in der wissenschaftlichen Literatur gefunden werden konnten.
Der PI3K/Akt-Signalweg
Die Aktivierung des Akt-Signalwegs beginnt typischerweise mit der Stimulation von Rezeptor-Tyrosinkinasen (RTKs) an der Zelloberfläche durch Wachstumsfaktoren.[5][9] Dies führt zur Rekrutierung und Aktivierung der Phosphoinositid-3-Kinase (PI3K). PI3K phosphoryliert Phosphatidylinositol-4,5-bisphosphat (PIP2) zu Phosphatidylinositol-3,4,5-trisphosphat (PIP3) an der Plasmamembran.[4][10] PIP3 dient als Andockstelle für Proteine mit einer Pleckstrin-Homologie (PH)-Domäne, einschließlich Akt und seiner vorgeschalteten Kinase PDK1.[4] An der Membran phosphoryliert PDK1 Akt1 an Threonin 308 (Thr308), was zu einer teilweisen Aktivierung führt. Für die volle enzymatische Aktivität ist eine anschließende Phosphorylierung an Serin 473 (Ser473) durch den mTOR-Komplex 2 (mTORC2) erforderlich.[4][10] Einmal aktiviert, phosphoryliert Akt1 eine Vielzahl von nachgeschalteten Substraten, um verschiedene zelluläre Prozesse zu regulieren.[5]
Methoden zur IC50-Bestimmung
Die Bestimmung des IC50-Wertes kann mit verschiedenen Methoden erfolgen, die sich grob in biochemische und zellbasierte Assays einteilen lassen. Biochemische Assays messen die direkte Wirkung des Inhibitors auf die gereinigte Akt1-Kinase, während zellbasierte Assays die Wirksamkeit des Inhibitors im Kontext einer lebenden Zelle bewerten.[11]
Biochemische Kinase-Assays
Diese Assays quantifizieren die Hemmung der Phosphorylierungsaktivität von gereinigtem, aktivem Akt1-Enzym gegenüber einem spezifischen Substrat.
Experimentelles Protokoll (Beispiel: Radioisotopen-Filterbindungsassay)
-
Reaktionspuffer-Vorbereitung: Bereiten Sie einen Kinase-Reaktionspuffer vor, der typischerweise Tris-HCl, MgCl₂, DTT und ATP enthält.
-
Reaktionsaufbau:
-
In einer 96-Well-Platte werden das gereinigte rekombinante Akt1-Enzym und ein spezifisches Peptidsubstrat (z. B. ein Peptid, das von GSK3 abgeleitet ist) in den Kinase-Puffer gegeben.
-
Fügen Sie serielle Verdünnungen des zu testenden Akt1-Inhibitors (gelöst in DMSO) zu den entsprechenden Wells hinzu. Kontroll-Wells enthalten nur DMSO (Vehikelkontrolle).
-
-
Reaktionsstart: Die Kinase-Reaktion wird durch Zugabe einer Mischung aus nicht-markiertem ATP und radioaktiv markiertem [γ-³³P]-ATP gestartet.[12]
-
Inkubation: Die Platte wird für eine definierte Zeit (z. B. 30 Minuten) bei einer kontrollierten Temperatur (z. B. 30 °C) inkubiert, damit die Phosphorylierungsreaktion stattfinden kann.
-
Reaktionsstopp und Filtration: Die Reaktion wird durch Zugabe von Phosphorsäure gestoppt. Der Inhalt jedes Wells wird dann auf eine Phosphozellulose-Filterplatte transferiert. Das positiv geladene Peptidsubstrat bindet an die negativ geladene Membran, während das ungebundene, negativ geladene [γ-³³P]-ATP durch Waschen entfernt wird.
-
Detektion: Nach dem Trocknen der Filterplatte wird Szintillationsflüssigkeit zu jedem Well gegeben und die Radioaktivität mittels eines Szintillationszählers gemessen. Die gemessenen Zählungen pro Minute (CPM) sind direkt proportional zur Kinaseaktivität.
-
Datenanalyse:
-
Die prozentuale Hemmung wird für jede Inhibitorkonzentration im Vergleich zur Vehikelkontrolle berechnet.
-
Die IC50-Werte werden durch Auftragung der prozentualen Hemmung gegen den Logarithmus der Inhibitorkonzentration und Anpassung der Daten an eine sigmoide Dosis-Wirkungs-Kurve (variable Steigung) mit einer nichtlinearen Regressionsanalyse ermittelt.[12]
-
Zellbasierte Assays
Zellbasierte Assays sind entscheidend, um die Wirksamkeit eines Inhibitors in einer physiologisch relevanteren Umgebung zu bewerten, da sie Faktoren wie Zellpermeabilität, metabolische Stabilität und Off-Target-Effekte berücksichtigen.[7][11]
Experimentelles Protokoll (Beispiel: MTT-Assay zur Messung der Zellviabilität)
Dieser Assay misst die metabolische Aktivität von Zellen, die als Indikator für die Zellviabilität dient. Die Hemmung von Akt1 führt in vielen Krebszelllinien zur Apoptose und reduziert so die Zellviabilität.[2][12]
-
Zellkultur und Aussaat:
-
Inkubation: Inkubieren Sie die Platte über Nacht bei 37 °C und 5 % CO₂, damit die Zellen anhaften können.
-
Inhibitor-Behandlung:
-
Bereiten Sie eine serielle Verdünnung des Akt1-Inhibitors in Kulturmedium vor.
-
Entfernen Sie das alte Medium aus den Wells und fügen Sie das Medium mit den verschiedenen Inhibitorkonzentrationen hinzu. Schließen Sie Vehikelkontrollen (DMSO) und Kontrollen ohne Zellen (nur Medium) mit ein.[14]
-
-
Inkubation: Inkubieren Sie die Zellen mit dem Inhibitor für einen bestimmten Zeitraum (z. B. 72 Stunden).
-
MTT-Zugabe: Fügen Sie jedem Well eine MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) hinzu und inkubieren Sie die Platte für weitere 2-4 Stunden. Lebende Zellen mit aktiven mitochondrialen Dehydrogenasen reduzieren das gelbe MTT zu violetten Formazan-Kristallen.[13]
-
Solubilisierung: Entfernen Sie das Medium vorsichtig und fügen Sie ein Solubilisierungsmittel (z. B. DMSO oder eine saure Isopropanol-Lösung) hinzu, um die Formazan-Kristalle aufzulösen.[13]
-
Messung: Messen Sie die Extinktion bei einer Wellenlänge von ca. 570 nm (mit einer Referenzwellenlänge von ca. 650 nm) mit einem Plattenlesegerät. Die Extinktion ist proportional zur Anzahl der lebenden, metabolisch aktiven Zellen.
-
Datenanalyse:
-
Ziehen Sie die durchschnittliche Extinktion der Wells ohne Zellen von allen anderen Messwerten ab.
-
Berechnen Sie die prozentuale Zellviabilität für jede Konzentration im Vergleich zur Vehikelkontrolle.
-
Bestimmen Sie den IC50-Wert durch nichtlineare Regression, wie im biochemischen Assay beschrieben.
-
Datenpräsentation
Die IC50-Werte sind entscheidend, um die Wirksamkeit und Selektivität eines Inhibitors zu vergleichen. Akt hat drei Isoformen (Akt1, Akt2 und Akt3), und die Bestimmung der Selektivität eines Inhibitors für diese Isoformen ist für die therapeutische Entwicklung wichtig.[15] Die Daten werden typischerweise in Tabellen zusammengefasst.
Tabelle 1: Beispielhafte IC50-Werte bekannter Akt-Inhibitoren
| Inhibitor | Typ | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Referenz |
| Ipatasertib (GDC-0068) | ATP-kompetitiv | 5 | 18 | 8 | [15] |
| MK-2206 | Allosterisch | 5 | 12 | 65 | [15] |
| Capivasertib (AZD5363) | ATP-kompetitiv | 3 | 7 | 7 | [15] |
| Akti-1/2 | Allosterisch | 58 | 210 | ~2100 (36-fache Selektivität für Akt1 vs. Akt3) | [12] |
Hinweis: Die angegebenen Werte sind biochemische IC50-Werte und können je nach Assay-Bedingungen variieren.
Schlussfolgerung
Die genaue Bestimmung des IC50-Wertes ist ein kritischer Schritt bei der Charakterisierung von Akt1-Inhibitoren. Die Wahl zwischen biochemischen und zellbasierten Assays hängt von der jeweiligen Fragestellung ab. Biochemische Assays eignen sich hervorragend zur Bestimmung der direkten Wirksamkeit und Selektivität gegenüber dem Zielenzym, während zellbasierte Assays ein umfassenderes Bild der pharmakologischen Aktivität des Wirkstoffs in einer physiologisch relevanteren Umgebung liefern. Eine sorgfältige experimentelle Durchführung und eine robuste Datenanalyse sind unerlässlich, um zuverlässige und reproduzierbare IC50-Werte zu erhalten, die die weitere präklinische und klinische Entwicklung von Akt1-Inhibitoren leiten.
References
- 1. bosterbio.com [bosterbio.com]
- 2. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. AKT1 - Wikipedia [en.wikipedia.org]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Akt Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. AKT1 AKT serine/threonine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
The Cellular Journey of Akt1-IN-5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt1-IN-5 is identified as a potent inhibitor of Akt1, a serine/threonine-specific protein kinase that plays a pivotal role in mediating various cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] As a key node in the PI3K/Akt signaling pathway, aberrant Akt1 activity is implicated in the pathogenesis of numerous diseases, most notably cancer, making it a critical target for therapeutic intervention. This document aims to provide a comprehensive technical guide on the cellular uptake and distribution of this compound, drawing from the available scientific literature. However, it is important to note that detailed public information specifically characterizing the cellular pharmacokinetics and experimental protocols for this compound is limited.
Quantitative Data Summary
Publicly available quantitative data on the cellular uptake and distribution of this compound are not extensively detailed. The primary characterization of this compound in the literature is its inhibitory activity against its target kinase.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Akt1) | <15 nM | Biochemical Assay | [1][2][3] |
| In Vivo Efficacy | Significant inhibition of AKT phosphorylation | Mouse Liver (Pharmacodynamic Assay) | [4] |
| Maximum Inhibition | 56% at 30 mg/kg | Mouse Liver (Pharmacodynamic Assay) | [4] |
| ED50 | 11 mg/kg (relative to vehicle) | Mouse Liver (Pharmacodynamic Assay) | [4] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical downstream effector of growth factor receptor signaling and plays a central role in cell fate decisions.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed, publicly available experimental protocols specifically for the cellular uptake and distribution of this compound are scarce. However, based on standard methodologies used for characterizing small molecule inhibitors, the following outlines a general approach that could be adapted.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Akt1 kinase.
Methodology:
-
Reagents: Recombinant human Akt1 enzyme, ATP, kinase buffer, substrate peptide (e.g., a fluorescently labeled peptide derived from a known Akt substrate), and this compound.
-
Procedure:
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
In a microplate, combine the recombinant Akt1 enzyme, the substrate peptide, and the kinase buffer.
-
Add the diluted this compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction and measure the amount of phosphorylated substrate. The method of detection will depend on the substrate used (e.g., fluorescence polarization, luminescence, or radioactivity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cellular Uptake and Subcellular Distribution (Hypothetical Protocol)
Objective: To determine the intracellular concentration and localization of this compound.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with a constitutively active PI3K/Akt pathway) to a suitable confluency.
-
Treatment: Treat the cells with this compound at various concentrations and for different time points.
-
Cell Lysis and Fractionation:
-
For total cellular uptake, lyse the cells and collect the lysate.
-
For subcellular distribution, perform cellular fractionation to separate the cytoplasm, nucleus, and other organelles.
-
-
Compound Quantification:
-
Extract this compound from the cell lysates or fractions using a suitable organic solvent.
-
Quantify the concentration of this compound using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the intracellular concentration of this compound.
-
Determine the relative distribution of the compound in different subcellular compartments.
-
Note: This protocol is a generalized representation. The specific details, such as the choice of cell line, extraction solvent, and LC-MS parameters, would need to be optimized for this compound.
Conclusion
This compound is a potent inhibitor of Akt1 kinase, a key player in cellular signaling pathways critical for cell survival and proliferation. While its in vitro inhibitory activity is well-documented, detailed public information regarding its cellular uptake, distribution, and specific experimental protocols remains limited. The provided information summarizes the available data and presents generalized experimental approaches that can serve as a foundation for further investigation into the cellular pharmacology of this compound. Further studies are warranted to fully elucidate the cellular journey of this compound to optimize its potential as a therapeutic agent.
References
Preliminary Toxicity Assessment of Akt1-IN-5: A Technical Guide
Disclaimer: Publicly available, specific preliminary toxicity data for the compound Akt1-IN-5 is limited. This document is intended as an in-depth technical guide and framework for researchers, scientists, and drug development professionals on how to conduct a preliminary toxicity assessment for a selective Akt1 inhibitor like this compound. The data presented herein is illustrative and should not be considered as actual experimental results for this compound.
Introduction
The serine/threonine kinase Akt1 (also known as Protein Kinase B alpha) is a critical node in the PI3K/Akt/mTOR signaling pathway, a cascade that is frequently dysregulated in human cancers.[1][2] This pathway governs essential cellular processes, including cell survival, proliferation, growth, and metabolism.[1][2][3] Consequently, Akt1 has emerged as a promising therapeutic target for oncology. This compound is an inhibitor of Akt1 and Akt2 with reported IC50 values of 450 nM and 400 nM, respectively. As with any potential therapeutic agent, a thorough and early assessment of its toxicity profile is paramount to identify potential liabilities and guide further development.
This guide outlines a standard workflow for a preliminary toxicity assessment, encompassing in vitro and in vivo assays designed to evaluate cytotoxicity, genotoxicity, and cardiovascular safety.
Section 1: In Vitro Toxicity Assessment
A tiered in vitro screening approach is essential to identify potential toxicities early in the drug development process, conserving resources and minimizing the use of animal studies.
Cytotoxicity Assessment
The initial evaluation of a compound's toxicity involves assessing its effect on cell viability in both cancerous and non-cancerous cell lines. This helps to determine the therapeutic window and potential for off-target cytotoxicity.
Data Presentation: Illustrative Cytotoxicity of this compound
| Cell Line | Cell Type | Assay Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Human Breast Cancer | MTT Assay | 72 | 0.8 |
| PC-3 | Human Prostate Cancer | CellTiter-Glo® | 72 | 1.2 |
| HEK293 | Human Embryonic Kidney | LDH Release Assay | 48 | > 50 |
| Primary Human Hepatocytes | Normal Human Liver Cells | ATP Content Assay | 24 | 25.6 |
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Genotoxicity Assessment
Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as gene mutations or chromosomal aberrations.
1.2.1 Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[4][5][6]
Data Presentation: Illustrative Ames Test Results for this compound
| Strain | Metabolic Activation (S9) | Highest Non-Toxic Dose (µ g/plate ) | Mutagenic Index (MI) at Highest Dose | Result |
| TA98 | - | 5000 | 1.1 | Negative |
| TA98 | + | 5000 | 1.3 | Negative |
| TA100 | - | 5000 | 0.9 | Negative |
| TA100 | + | 5000 | 1.0 | Negative |
| TA1535 | - | 5000 | 1.2 | Negative |
| TA1535 | + | 5000 | 1.4 | Negative |
| TA1537 | - | 5000 | 1.0 | Negative |
| TA1537 | + | 5000 | 1.1 | Negative |
A result is typically considered positive if a dose-dependent increase in revertants is observed, and the MI is ≥ 2.0.
Experimental Protocol: Ames Test (Plate Incorporation Method) [4][6]
-
Strain Preparation: Grow overnight cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) at 37°C.
-
Metabolic Activation: Prepare a mammalian liver S9 fraction mix for experiments requiring metabolic activation.
-
Exposure: In a test tube, combine 100 µL of the bacterial culture, 50 µL of the test compound solution (or vehicle control), and 500 µL of phosphate (B84403) buffer or S9 mix.
-
Plating: Add 2 mL of molten top agar (B569324) (containing a trace amount of histidine and biotin) to the test tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: Compare the number of revertant colonies in the test compound-treated plates to the vehicle control plates to calculate the Mutagenic Index (MI).
1.2.2 In Vivo Rodent Micronucleus Assay
This assay is a key component of genotoxicity testing, detecting damage to chromosomes or the mitotic apparatus.[1][3] It identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in erythrocytes.[1][3]
Data Presentation: Illustrative In Vivo Micronucleus Results for this compound in Mice
| Treatment Group (mg/kg) | Sex | N | % Micronucleated Reticulocytes (MN-RETs) (Mean ± SD) | % Reticulocytes (Mean ± SD) | Result |
| Vehicle Control | M/F | 5 | 0.15 ± 0.05 | 2.5 ± 0.8 | Negative |
| 50 | M/F | 5 | 0.17 ± 0.06 | 2.4 ± 0.7 | Negative |
| 150 | M/F | 5 | 0.19 ± 0.08 | 2.2 ± 0.6 | Negative |
| 500 | M/F | 5 | 0.21 ± 0.07 | 1.5 ± 0.5 | Negative |
| Positive Control (Cyclophosphamide) | M/F | 5 | 2.85 ± 0.45** | 1.8 ± 0.4 | Positive |
*p < 0.05, **p < 0.01 compared to vehicle control. A result is considered positive if there is a statistically significant, dose-dependent increase in MN-RETs.
Experimental Protocol: Rodent Micronucleus Assay [3][7]
-
Animal Dosing: Administer this compound to male and/or female rodents (e.g., mice) at three dose levels, plus a vehicle control and a positive control, typically via the intended clinical route.[3] Dosing can be single or repeated over 24-hour intervals.[3]
-
Sample Collection: Collect peripheral blood or bone marrow approximately 24 hours after the final dose.[3]
-
Slide Preparation: Prepare smears on glass slides and stain with a fluorescent dye (e.g., acridine (B1665455) orange) that differentiates reticulocytes (immature erythrocytes) from normochromatic erythrocytes (mature erythrocytes).
-
Microscopic Analysis: Using a fluorescence microscope, score at least 2000 reticulocytes per animal for the presence of micronuclei.
-
Toxicity Assessment: Determine the ratio of reticulocytes to total erythrocytes as an indicator of bone marrow toxicity.
-
Data Analysis: Statistically analyze the frequency of micronucleated reticulocytes in the treated groups compared to the control group.
Cardiovascular Safety Pharmacology: hERG Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[8][9][10] Therefore, screening for hERG inhibition is a critical component of preclinical safety assessment.
Data Presentation: Illustrative hERG Inhibition Data for this compound
| Assay Method | Cell Line | IC50 (µM) | Result |
| Automated Patch Clamp | HEK293 (hERG-expressing) | 35 | Low Risk |
Experimental Protocol: Automated Whole-Cell Patch-Clamp Assay [8][11]
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). Culture cells according to standard protocols and harvest them for the experiment.
-
Automated System: Utilize an automated patch-clamp system (e.g., QPatch).[11]
-
Recording: Obtain a stable whole-cell recording from a single cell. Clamp the membrane potential at a holding potential of -80 mV.
-
Voltage Protocol: Apply a specific voltage protocol to elicit the hERG tail current. A typical protocol involves a depolarizing pulse to +20 mV to activate the channels, followed by a repolarizing step to -50 mV where the tail current is measured.[8]
-
Compound Application: Perfuse the cell with a vehicle control solution to establish a baseline current. Then, apply increasing concentrations of this compound sequentially, allowing the current to reach a steady state at each concentration.[8][11]
-
Data Acquisition: Record the hERG tail current at each concentration of the test compound.
-
Data Analysis: Calculate the percentage inhibition of the hERG current at each concentration relative to the baseline. Determine the IC50 value by fitting the concentration-response data to a suitable equation.
Section 2: Visualizations of Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental processes.
Akt1 Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell fate. Akt1 is activated downstream of PI3K and proceeds to phosphorylate a multitude of substrates involved in cell survival and proliferation.
References
- 1. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. criver.com [criver.com]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. Ames test - Wikipedia [en.wikipedia.org]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 11. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Methodological & Application
Application Notes and Protocols for Akt1-IN-5: An In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt1-IN-5, also known as Akt-I-1, is a valuable research tool for investigating the intricate role of the Akt1 signaling pathway in various cellular processes. Akt1, a serine/threonine kinase, is a central node in the PI3K/Akt signaling cascade, which is frequently dysregulated in diseases such as cancer. This pathway governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. This compound is a selective inhibitor of Akt1, making it an essential compound for dissecting the specific functions of this isoform and for preclinical studies aimed at developing targeted therapeutics.
These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.
Mechanism of Action
This compound is a reversible, mixed-type inhibitor that targets the kinase domain of Akt1, competing with both ATP and the peptide substrate. This dual inhibition mechanism contributes to its specificity and potency. A key feature of this compound is its selectivity for the Akt1 isoform. It has been demonstrated to inhibit Akt1 with a half-maximal inhibitory concentration (IC50) of 4.6 μM, while showing no significant inhibition of the closely related isoforms, Akt2 and Akt3. By inhibiting Akt1, this compound effectively blocks the downstream signaling cascade, preventing the phosphorylation of key substrates involved in cell survival and proliferation. This ultimately leads to the induction of apoptosis in cancer cells, particularly in combination with other therapeutic agents. For instance, this compound has been shown to promote TRAIL (tumor-necrosis-factor-related apoptosis-inducing ligand)-induced apoptosis in LNCaP prostate cancer cells.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro activity of this compound and its effects on cancer cells.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (μM) | Inhibition Type |
| Akt1 | 4.6 | Reversible, Mixed (ATP and Substrate Competitive) |
| Akt2 | No significant inhibition | - |
| Akt3 | No significant inhibition | - |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Cancer Type | Assay | IC50 (μM) |
| Data not available in published literature |
Table 3: Effect of this compound on Apoptosis Induction
| Cell Line | Treatment | Observation |
| LNCaP | This compound in combination with TRAIL | Potentiation of TRAIL-induced apoptosis |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Western Blot Analysis
Caption: A typical experimental workflow for Western blot analysis of Akt phosphorylation.
Experimental Protocols
In Vitro Akt1 Kinase Assay
This protocol is designed to measure the enzymatic activity of Akt1 and assess the inhibitory potential of this compound. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
Materials:
-
Recombinant active Akt1 enzyme
-
Akt substrate peptide (e.g., Crosstide)
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in kinase assay buffer. Include a vehicle control (DMSO).
-
Prepare a solution of Akt1 enzyme in kinase assay buffer.
-
Prepare a solution of Akt substrate peptide and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add 5 µL of the diluted this compound or vehicle control.
-
Add 10 µL of the Akt1 enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the Akt1 kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of Akt Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of Akt at key residues (Threonine 308 and Serine 473) in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., LNCaP)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-phospho-Akt (Thr308), rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection:
-
Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed for total Akt and a loading control (e.g., β-actin or GAPDH).
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach overnight.
-
Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Materials:
-
Cancer cell line of interest
-
6-well culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Application Notes and Protocols: Utilizing Akt1-IN-5 for the Investigation of Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or cancerous cells. The serine/threonine kinase Akt1 (also known as Protein Kinase Bα) is a critical node in cell signaling pathways that promote survival and inhibit apoptosis.[1][2][3][4] Dysregulation of the Akt1 pathway is a common feature in many cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[5][6] Therefore, inhibitors of Akt1 are valuable tools for both basic research into apoptosis and for the development of novel anticancer therapeutics.
Akt1-IN-5 is a potent and selective small molecule inhibitor of Akt1. By specifically targeting Akt1, this compound enables the detailed study of its role in apoptotic signaling. These application notes provide a comprehensive guide for utilizing this compound to investigate apoptosis, including detailed experimental protocols and data interpretation.
Mechanism of Action: The Akt1 Pathway in Apoptosis
The Akt signaling pathway is a central regulator of cell survival.[2] In normal physiological conditions, growth factors bind to receptor tyrosine kinases, activating Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[7]
Once activated, Akt1 phosphorylates a multitude of downstream substrates to inhibit apoptosis through several mechanisms:[2][3][4]
-
Inactivation of Pro-Apoptotic Proteins: Akt1 phosphorylates and inactivates pro-apoptotic proteins such as Bad and Caspase-9. Phosphorylation of Bad causes it to be sequestered by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic protein Bcl-xL.[2]
-
Inhibition of Pro-Apoptotic Transcription Factors: Akt1 can phosphorylate and inhibit Forkhead box O (FOXO) transcription factors, which are responsible for transcribing pro-apoptotic genes like Fas ligand and Bim.[3][4]
-
Activation of Pro-Survival Transcription Factors: Akt1 can lead to the activation of NF-κB, a transcription factor that promotes the expression of anti-apoptotic genes.[2]
This compound, by inhibiting the kinase activity of Akt1, blocks these pro-survival signals, thereby promoting the induction of apoptosis. This makes it an effective tool for studying the consequences of Akt1 inhibition in various cell types.
Quantitative Data Summary
The following tables summarize typical quantitative data that can be obtained when studying the effects of this compound on cancer cell lines. The data presented here is illustrative and may vary depending on the cell line and experimental conditions.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| MDA-MB-231 | Breast Cancer | 68.0 ± 3.5[8] |
| MCF-7 | Breast Cancer | 161.6 ± 21[8] |
| MDA-MB-361 | Breast Cancer | 124.2 ± 6.3[8] |
| MG63 | Osteosarcoma | ~10,000 (10 µmol/L)[5] |
Table 2: Induction of Apoptosis by this compound in YD-10B Oral Squamous Carcinoma Cells (50 µM for 48h)
| Parameter | Control | This compound Treated | Fold Change |
| Annexin V Positive Cells (%) | ~5% | ~20% | ~4-fold[9] |
| Bax/Bcl-2 mRNA Ratio | Baseline | Increased | - |
| Cleaved Caspase-9 | Low | High | - |
| Cleaved Caspase-3 | Low | High | - |
| Cleaved PARP | Low | High | - |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Akt1 signaling pathway and its role in the inhibition of apoptosis.
References
- 1. scbt.com [scbt.com]
- 2. Akt Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. AKT1 AKT serine/threonine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Akt1-IN-5
Product Information
Product Name: Akt1-IN-5 (also known as Akt1/2 kinase inhibitor; Akt Inhibitor VIII) Synonym(s): 1,3-Dihydro-1-(1-((4-(6-phenyl-1H-imidazo[4,5-g]quinoxalin-7-yl)phenyl)methyl)-4-piperidinyl)-2H-benzimidazol-2-one trifluoroacetate (B77799) salt hydrate, Akti-1/2 trifluoroacetate salt hydrate. Target: Isozyme selective inhibitor of Akt1/2 kinases.
Introduction
The protein kinase Akt (also known as Protein Kinase B or PKB) is a critical component of the PI3K/Akt signaling pathway, which plays a central role in regulating cell proliferation, survival, growth, and apoptosis.[1][2] Dysregulation of this pathway is frequently observed in various human cancers, making Akt a key therapeutic target.[1][3] this compound is a potent and selective inhibitor of Akt1 and Akt2 isoforms. These application notes provide a detailed protocol for the proper dissolution and storage of this compound to ensure its stability and efficacy in research applications.
Physicochemical and Storage Properties
All quantitative data regarding this compound is summarized in the table below for easy reference.
| Property | Value | Citation |
| Molecular Weight | 551.64 g/mol (anhydrous free base basis) | |
| Appearance | Yellow powder | |
| Solubility | ≥10 mg/mL in DMSO | |
| Storage of Solid | Store at 2-8°C | |
| Stock Solution Storage | Short-term (≤1 month): -20°C; Long-term (>1 month): -80°C | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is crucial to use anhydrous DMSO to prevent compound degradation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.
-
Weighing the Compound: Carefully weigh out 5.52 mg of this compound powder and transfer it to a sterile vial.
-
Calculation: To prepare a 10 mM solution, the required mass is calculated using the formula: Mass (mg) = Desired Volume (L) x Molarity (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g). For 1 mL of a 10 mM solution: 0.001 L x 0.010 mol/L x 551.64 g/mol x 1000 mg/g = 5.52 mg.
-
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A clear, yellow solution should be observed. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Verification: Visually inspect the solution to ensure no solid particulates remain.
Protocol 2: Storage and Handling of Stock Solutions
Proper storage is critical to maintain the long-term stability and activity of the inhibitor.
Procedure:
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly sealed vials.[5]
-
Short-Term Storage: For use within one month, store the aliquots at -20°C.
-
Long-Term Storage: For storage periods exceeding one month, it is highly recommended to store the aliquots at -80°C.[4]
-
Thawing: When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the vial to collect the contents at the bottom before opening.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium or assay buffer immediately before use.[5] Note that the final concentration of DMSO in the experimental medium should typically be kept below 0.1% to avoid solvent-induced toxicity.[5]
Visualizations
Signaling Pathway
The diagram below illustrates the central role of Akt1 in the PI3K signaling pathway, which is crucial for cell survival and proliferation.
Caption: The PI3K/Akt1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the standard workflow for preparing and storing this compound stock solutions.
Caption: Workflow for the preparation and storage of this compound stock solution.
References
- 1. Structure-Based Profiling of Potential Phytomolecules with AKT1 a Key Cancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adipogen.com [adipogen.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Akt1-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt1 (also known as Protein Kinase Bα) is a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism.[1][2][3] Dysregulation of the PI3K/Akt pathway is a common feature in many human cancers, making its components, including Akt1, attractive targets for therapeutic intervention.[4] Akt1-IN-5 is a potent and selective inhibitor of Akt1 kinase activity.[5] This document provides detailed protocols for the analysis of cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis. The provided methodologies focus on assessing the impact of this compound on cell cycle progression and apoptosis, two key cellular processes modulated by Akt1 signaling.
Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of Akt1. By inhibiting Akt1, it prevents the phosphorylation of its downstream substrates, which are involved in promoting cell survival and cell cycle progression.[6][7] The inhibition of Akt1 is expected to lead to the de-repression of pro-apoptotic proteins and the arrest of the cell cycle, ultimately resulting in decreased cell viability and proliferation in cancer cells where the PI3K/Akt pathway is hyperactivated.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound and provides representative data from flow cytometry analyses of a cancer cell line treated with the inhibitor for 48 hours.
| Parameter | Value |
| This compound Inhibitory Activity | |
| IC50 (Akt1) | <15 nM[5] |
| IC50 (Akt2) | 400 nM |
| Representative Cell Cycle Analysis Data | |
| Control (0.1% DMSO) - G0/G1 Phase | 45% |
| Control (0.1% DMSO) - S Phase | 35% |
| Control (0.1% DMSO) - G2/M Phase | 20% |
| 1 µM this compound - G0/G1 Phase | 65% |
| 1 µM this compound - S Phase | 20% |
| 1 µM this compound - G2/M Phase | 15% |
| Representative Apoptosis Analysis Data | |
| Control (0.1% DMSO) - Viable Cells | 95% |
| Control (0.1% DMSO) - Early Apoptotic Cells | 3% |
| Control (0.1% DMSO) - Late Apoptotic/Necrotic Cells | 2% |
| 1 µM this compound - Viable Cells | 60% |
| 1 µM this compound - Early Apoptotic Cells | 25% |
| 1 µM this compound - Late Apoptotic/Necrotic Cells | 15% |
Signaling Pathways and Experimental Workflows
PI3K/Akt1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Flow Cytometry Analysis.
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cancer cell line with an active PI3K/Akt pathway (e.g., MCF-7, PC-3, A549).
-
Cell Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Trypsin-EDTA solution.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
This compound (store as a stock solution in DMSO at -20°C).
-
Dimethyl Sulfoxide (DMSO, vehicle control).
-
For Cell Cycle Analysis:
-
70% Ethanol (B145695) (ice-cold).
-
RNase A (100 µg/mL solution).
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS with 0.1% Triton X-100).[8]
-
-
For Apoptosis Analysis:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
-
For Phospho-Akt Analysis:
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization Buffer (e.g., 90% ice-cold methanol (B129727) or a saponin-based buffer).
-
Primary antibody: Rabbit anti-phospho-Akt1 (Ser473) conjugated to a fluorophore (e.g., Alexa Fluor 488) or an unconjugated primary antibody with a corresponding secondary antibody.
-
Isotype control antibody.
-
Staining Buffer (e.g., PBS with 2% FBS).
-
Protocol 1: Cell Treatment with this compound
-
Cell Seeding: Seed the chosen cancer cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Replace the medium in the wells with the medium containing this compound or the vehicle control. Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Harvesting: Following treatment, harvest the cells. For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with a complete medium and transfer the cell suspension to a centrifuge tube. For suspension cells, directly collect the cells into a centrifuge tube.
-
Washing: Centrifuge the harvested cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in PBS containing 100 µg/mL RNase A to degrade RNA.[8] Incubate at 37°C for 30 minutes.
-
Propidium Iodide Staining: Add an equal volume of PI staining solution (final concentration of 50 µg/mL) to the cell suspension.
-
Incubation for Staining: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution based on DNA content.
Protocol 3: Apoptosis Analysis by Annexin V and Propidium Iodide Staining
-
Cell Harvesting: Harvest the cells as described in Protocol 2, Step 1.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[10] Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.[5][10]
Protocol 4: Intracellular Staining for Phospho-Akt1 (Ser473)
-
Cell Harvesting and Fixation: Harvest cells as described in Protocol 2, Step 1. Immediately fix the cells by adding an equal volume of 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.
-
Permeabilization: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the supernatant. Resuspend the pellet in ice-cold 90% methanol and incubate on ice for 30 minutes.[3]
-
Washing: Wash the cells twice with Staining Buffer (PBS with 2% FBS).
-
Antibody Staining: Resuspend the cell pellet in 100 µL of Staining Buffer. Add the fluorophore-conjugated anti-phospho-Akt1 (Ser473) antibody or the corresponding isotype control. Incubate for 30-60 minutes at room temperature in the dark.
-
Final Washes: Wash the cells twice with Staining Buffer.
-
Flow Cytometry Analysis: Resuspend the cells in an appropriate volume of Staining Buffer and analyze on a flow cytometer. The decrease in the median fluorescence intensity of phospho-Akt1 will indicate the inhibitory effect of this compound.
Troubleshooting
-
High background staining: Ensure adequate washing steps and use an appropriate isotype control to set the gates correctly.
-
Weak signal: Optimize antibody concentration and incubation times. Ensure the use of a bright fluorophore for low-abundance targets. For phospho-protein analysis, ensure that the cells are rapidly fixed after harvesting to preserve the phosphorylation status.
-
Cell clumping: Handle cells gently, especially after fixation. Use of DNAse in the staining buffer for cell cycle analysis can help reduce clumping.
-
Low cell viability in control samples: Ensure proper cell culture maintenance and gentle handling during harvesting and staining procedures.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for researchers to investigate the cellular effects of the Akt1 inhibitor, this compound, using flow cytometry. By analyzing changes in cell cycle distribution and the induction of apoptosis, these methods enable the characterization of the compound's mechanism of action and its potential as a therapeutic agent. The quantitative nature of flow cytometry allows for robust and reproducible data generation, which is essential for drug development and basic research.
References
- 1. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 2. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AKT1 AKT serine/threonine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. The AKT isoforms 1 and 2 drive B cell fate decisions during the germinal center response | Life Science Alliance [life-science-alliance.org]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
Optimizing Akt1-IN-5 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Akt1-IN-5 in cell culture experiments. The following information is designed to address specific issues that may be encountered, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Akt1 (also known as Protein Kinase B alpha), a serine/threonine-specific protein kinase that plays a critical role in mediating cell survival, proliferation, and metabolism.[1][2][3][4][5][6] Akt1 is a key component of the PI3K/Akt signaling pathway.[1][2][3][7] this compound likely functions by binding to the Akt1 kinase, thereby preventing the phosphorylation of its downstream targets and inhibiting the signaling cascade.[5]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a novel inhibitor like this compound where published data may be limited, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A broad concentration range, for instance from 10 nM to 100 µM, is recommended for initial screening to determine the half-maximal inhibitory concentration (IC50).[8][9] If any biochemical IC50 or Ki values are known from in vitro assays, a starting concentration in cell culture could be 5 to 10 times higher than these values to account for cell permeability and other cellular factors.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time is dependent on the biological process you are investigating. For assessing the inhibition of Akt1 phosphorylation, a short incubation period (e.g., 1-6 hours) may be sufficient. To measure effects on cell viability or proliferation, longer incubation times (e.g., 24, 48, or 72 hours) are typically necessary.[8][9] It is advisable to perform a time-course experiment to determine the most appropriate duration for your specific assay.
Q4: How can I confirm that this compound is inhibiting Akt1 in my cells?
A4: The most direct method to confirm target engagement is to perform a Western blot analysis to assess the phosphorylation status of Akt1 and its downstream targets. You should observe a decrease in the phosphorylation of Akt at key residues (Threonine 308 and Serine 473) and a subsequent reduction in the phosphorylation of downstream effectors like GSK3β or FoxO transcription factors.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability or target phosphorylation. | 1. Insufficient Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit Akt1 in your specific cell line. 2. Poor Cell Permeability: The inhibitor may not be efficiently entering the cells. 3. Incorrect Vehicle or Solubility Issues: The inhibitor may not be fully dissolved in the culture medium. 4. Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to Akt1 inhibition. | 1. Perform a dose-response experiment with a wider and higher concentration range. 2. Consult the manufacturer's data sheet for information on cell permeability. 3. Ensure the inhibitor is fully dissolved in the recommended solvent (e.g., DMSO) before diluting in culture medium. The final solvent concentration should typically be below 0.1% to avoid toxicity.[11] 4. Consider using a different cell line or investigating potential resistance mechanisms, such as the upregulation of other survival pathways.[10] |
| High levels of cytotoxicity observed at expected inhibitory concentrations. | 1. Off-Target Effects: At higher concentrations, the inhibitor may be affecting other kinases or cellular processes, leading to toxicity. 2. High Sensitivity of the Cell Line: Your cell line may be particularly dependent on the Akt1 pathway for survival. 3. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Lower the concentration of this compound and perform a careful dose-response analysis to find a therapeutic window that inhibits the target without causing excessive cell death. 2. Reduce the incubation time. 3. Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤0.1% for DMSO).[11] Always include a vehicle-only control in your experiments. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or media composition can alter cellular responses.[9] 2. Inhibitor Instability: The inhibitor may be degrading over time, especially if not stored correctly. 3. Pipetting Errors: Inaccurate dilutions can lead to significant variations in the final concentration. | 1. Maintain consistent cell culture practices, using cells within a defined passage number range and seeding at a consistent density. 2. Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[11] 3. Use calibrated pipettes and be meticulous with dilutions. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a serial dilution to cover a wide concentration range (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle-only control.
-
Inhibitor Treatment: Remove the existing medium and add the prepared inhibitor dilutions to the respective wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).[8][9]
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[9]
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
Protocol 2: Western Blot Analysis of Akt1 Phosphorylation
This protocol is for confirming the on-target effect of this compound by measuring the phosphorylation of Akt1.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt1 (Ser473), anti-phospho-Akt1 (Thr308), anti-total-Akt1
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of this compound (and a vehicle control) for a short duration (e.g., 1-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt1 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt1.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines
| Cell Line | IC50 (µM) after 48h | Assay Type |
| Cell Line A (e.g., Breast Cancer) | 1.5 | MTT Assay |
| Cell Line B (e.g., Lung Cancer) | 5.2 | CellTiter-Glo |
| Cell Line C (e.g., Glioblastoma) | 0.8 | Resazurin Assay |
| Normal Fibroblasts | > 50 | MTT Assay |
Note: This table presents hypothetical data for illustrative purposes. Actual IC50 values must be determined experimentally.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: The PI3K/Akt1 signaling pathway and inhibition by this compound.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Akt/PKB Signaling Pathway - Elabscience [elabscience.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Akt Pathway | Thermo Fisher Scientific - CL [thermofisher.com]
- 5. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. AKT1 - Wikipedia [en.wikipedia.org]
- 7. cusabio.com [cusabio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Investigating Off-Target Effects of Akt1-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the potential off-target effects of the kinase inhibitor Akt1-IN-5 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor like this compound, and why are they a concern?
A1: Off-target effects refer to the unintended interactions of a drug or compound with proteins other than its designated biological target.[1] For a kinase inhibitor such as this compound, which is designed to block the activity of the Akt1 kinase, off-target binding can lead to the modulation of other signaling pathways. This is a significant concern as it can result in cellular toxicity, misleading experimental results, and potential adverse effects in clinical applications.[1]
Q2: My experimental results are inconsistent with the known function of Akt1. Could off-target effects of this compound be the cause?
A2: Yes, inconsistencies between your observed phenotype and the expected outcome of Akt1 inhibition could be due to off-target effects. It is also possible that compensatory signaling pathways are being activated in response to Akt1 inhibition.[1] To dissect these possibilities, it is crucial to validate that the observed effects are specifically due to the inhibition of Akt1.
Q3: How can I determine if this compound is causing off-target effects in my experiments?
A3: Several experimental approaches can be employed to identify and validate potential off-target effects:
-
Kinome Profiling: This technique screens the inhibitor against a large panel of kinases to determine its selectivity profile. A highly selective inhibitor will primarily bind to its intended target, while a less selective one will interact with multiple other kinases.[1][2]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a biophysical method that can be used to verify the engagement of a compound with its target protein in a cellular context. It is based on the principle that ligand binding can alter the thermal stability of the target protein.[3][4]
-
Western Blotting: This technique can be used to analyze the phosphorylation status of known downstream substrates of Akt1, as well as key proteins in related signaling pathways that are not expected to be affected. Unexpected changes in the phosphorylation of other proteins can indicate off-target activity.[1]
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the target kinase through genetic methods like siRNA or CRISPR. Discrepancies may suggest off-target effects.[1]
Q4: I am observing high levels of cytotoxicity at the effective concentration of this compound. How can I determine if this is an on-target or off-target effect?
A4: To distinguish between on-target and off-target cytotoxicity, you can perform several experiments:
-
Test Structurally Different Inhibitors: Use other known Akt1 inhibitors with different chemical scaffolds. If the cytotoxicity persists across different inhibitors, it is more likely to be an on-target effect.[1]
-
Rescue Experiments: Transfect cells with a drug-resistant mutant of Akt1. This should rescue the on-target effects but not the off-target effects.[1]
-
Dose-Response Analysis: Perform a careful dose-response curve to determine the lowest effective concentration that inhibits Akt1 without causing widespread cytotoxicity.[1]
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity Observed at Effective Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test other Akt1 inhibitors with different chemical structures. | 1. Identification of specific off-target kinases that may be responsible for the toxicity. 2. If cytotoxicity is consistent across different inhibitors, it suggests an on-target effect.[1] |
| Compound solubility issues | 1. Verify the solubility of this compound in your cell culture medium. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not the source of toxicity. | Prevention of compound precipitation, which can lead to non-specific cellular stress and toxicity.[1] |
| Inappropriate dosage | 1. Conduct a detailed dose-response experiment to identify the optimal concentration for Akt1 inhibition with minimal toxicity. | Determination of a therapeutic window for your experiments.[1] |
Issue 2: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways (e.g., other Akt isoforms, MAPK/ERK pathway). 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response to Akt1 inhibition and more consistent, interpretable results.[1] |
| Inhibitor instability | 1. Check the stability of this compound under your experimental conditions (e.g., in media at 37°C over time). | Ensures that the observed effects are due to the active inhibitor and not its degradation products.[1] |
| Cell line-specific effects | 1. Test this compound in multiple cell lines to determine if the unexpected effects are consistent across different cellular contexts. | Helps to differentiate between general off-target effects and those that are specific to a particular cell line's genetic background.[1] |
Quantitative Data on Inhibitor Selectivity (Hypothetical Example for an Akt Inhibitor)
The following table provides a hypothetical example of selectivity data for an Akt inhibitor, illustrating how on-target and off-target activities are presented. The IC50 value represents the concentration of the inhibitor required to inhibit 50% of the kinase activity; lower values indicate higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.
| Kinase Target | On-Target/Off-Target | IC50 (nM) | Selectivity (Off-Target/On-Target) |
| Akt1 | On-Target | 5 | - |
| Akt2 | On-Target | 18 | 3.6x |
| Akt3 | On-Target | 8 | 1.6x |
| PKA | Off-Target | >10,000 | >2000x |
| ROCK1 | Off-Target | 5,000 | 1000x |
| SGK1 | Off-Target | 800 | 160x |
| p70S6K | Off-Target | 150 | 30x |
Note: This data is for illustrative purposes and does not represent actual data for this compound.
Experimental Protocols
Protocol 1: Assessing Kinase Selectivity using Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[1]
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[1]
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases (e.g., KINOMEscan™).[1][5][6]
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[1][7]
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. A "hit" is defined as a kinase that is inhibited above a certain threshold (e.g., >50% inhibition).[1]
-
Interpretation: A selective inhibitor will show a high percentage of inhibition for the intended target (Akt1) and minimal inhibition for other kinases.
Protocol 2: Validating Off-Target Effects via Western Blotting
Objective: To investigate if this compound is affecting other signaling pathways through off-target kinase inhibition.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) and a vehicle control for a specified time (e.g., 1-4 hours).[8]
-
Cell Lysis: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8][9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for phospho-substrates of potential off-target kinases (e.g., p-ERK, p-JNK) and their total protein counterparts, as well as p-Akt (as a positive control) and total Akt.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1][9]
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control. A significant change in the phosphorylation of a suspected off-target substrate would suggest an off-target effect.[1]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to its intended target, Akt1, within intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control for a defined period to allow for compound uptake.[3]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[3]
-
Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the aggregated proteins by centrifugation.[3]
-
Protein Quantification and Detection: Quantify the amount of soluble Akt1 in the supernatant at each temperature point using Western blotting or another sensitive protein detection method.
-
Data Analysis: Plot the amount of soluble Akt1 as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms target engagement.[10]
Visualizations
Caption: Intended signaling pathway of Akt1 and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Logic diagram for troubleshooting unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. pelagobio.com [pelagobio.com]
- 5. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. annualreviews.org [annualreviews.org]
Technical Support Center: Interpreting Unexpected Results with Akt1-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with Akt1-IN-5. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected primary mechanism of action?
This compound is described as an inhibitor of Akt1 (also known as Protein Kinase B or PKB), a key serine/threonine kinase in the PI3K/Akt signaling pathway.[1][2] This pathway is crucial for regulating fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[3] The primary expectation is that this compound will bind to Akt1 and inhibit its kinase activity, leading to a decrease in the phosphorylation of its downstream substrates.[1][2]
It is critical for researchers to be aware that there appear to be at least two different compounds marketed as "this compound" with significantly different potencies. Verifying the specific compound and its associated datasheet is a crucial first step in any experiment.
Q2: I'm not observing the expected decrease in phosphorylation of Akt downstream targets (e.g., GSK3β, PRAS40). What are the possible reasons?
Several factors could contribute to a lack of effect on downstream target phosphorylation:
-
Suboptimal Inhibitor Concentration: The effective concentration can vary significantly between cell lines and experimental conditions. A dose-response experiment is crucial to determine the optimal concentration.[4]
-
Incorrect Timing of Treatment: The kinetics of pathway inhibition can differ between cell types. A time-course experiment is recommended to identify the optimal treatment duration.[4]
-
Cellular Context and Pathway Redundancy: Some cell types may have redundant signaling pathways that compensate for Akt1 inhibition, masking the expected phenotype.[4] For instance, other Akt isoforms (Akt2, Akt3) might be hyperactive.[5]
-
Inhibitor Inactivity: Ensure the inhibitor has been stored correctly (typically at -20°C or -80°C in a suitable solvent like DMSO) and has not undergone multiple freeze-thaw cycles.[4]
-
High Basal Pathway Activity: In some cell lines, the PI3K/Akt pathway may be constitutively active to a degree that the inhibitor concentration is insufficient to produce a measurable decrease in downstream phosphorylation. Serum starvation prior to the experiment can help reduce basal activity.[6]
Q3: I'm observing cell death or other phenotypic effects at concentrations much higher/lower than the reported IC50. Why might this be?
This discrepancy can arise from several factors:
-
Different "this compound" Compounds: As noted, there are multiple compounds named this compound with vastly different reported IC50 values (e.g., <15 nM vs. 400-450 nM).[1][2] Ensure you are referencing the correct data for your specific compound.
-
Off-Target Effects: At higher concentrations, the inhibitor may affect other kinases or cellular targets, leading to phenotypes that are not directly related to Akt1 inhibition.[7] It is essential to consider the kinase selectivity profile of the inhibitor.
-
Differences Between Biochemical and Cellular Assays: IC50 values from biochemical assays (using purified enzymes) are often lower than those from cell-based assays.[8] Cellular IC50 values are influenced by factors like cell membrane permeability and the presence of high intracellular ATP concentrations.
-
Cell Line Specificity: The sensitivity to an inhibitor can vary dramatically between different cell lines due to their unique genetic backgrounds and signaling network configurations.[5]
Q4: My results with this compound are inconsistent between experiments. What can I do to improve reproducibility?
Inconsistent results are a common challenge in cell-based assays. Here are some key areas to focus on:
-
Standardize Cell Culture Conditions: Ensure consistency in cell density, passage number, and serum starvation times.[6]
-
Uniform Cell Seeding: Uneven cell seeding in multi-well plates can significantly impact viability and signaling readouts. Ensure a single-cell suspension before plating.[6]
-
Minimize Edge Effects: In multi-well plates, the outer wells are prone to evaporation. It is good practice to fill these wells with media or PBS and not use them for experimental samples.[4]
-
Inhibitor Preparation: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment to avoid degradation.
-
Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is kept low (typically below 0.1%) to avoid solvent-induced cellular stress.[4]
Data Presentation
Table 1: Reported Biochemical Potency of Compounds Marketed as "this compound"
| Compound Source/Identifier | Target | IC50 |
| Immunomart (Compound 115)[1] | Akt1 | < 15 nM |
| MedchemExpress (Example 8)[2] | Akt1 | 450 nM |
| Akt2 | 400 nM |
Note: This table highlights the critical importance of identifying the specific source and batch of this compound being used, as their biochemical potencies differ significantly.
Mandatory Visualizations
Caption: Simplified PI3K/Akt1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Akt and Downstream Substrates
This protocol is essential for directly measuring the inhibitory effect of this compound on the PI3K/Akt signaling pathway.
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
For many cell lines, serum-starve overnight to reduce basal Akt activity.[9]
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) for the desired time (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Prepare samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Total Akt
-
Phospho-GSK3β (Ser9)
-
Total GSK3β
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[5]
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell metabolic activity, which is often used as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should typically span a wide range to determine an IC50 value (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Remove the overnight culture medium and add the media containing the different inhibitor concentrations.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[9]
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add MTT solution to each well (typically 10 µL of a 5 mg/mL solution).
-
Incubate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.[9]
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results on a semi-log graph (viability vs. log inhibitor concentration) to determine the IC50 value.
-
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. assayquant.com [assayquant.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
How to improve Akt1-IN-5 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Akt1-IN-5 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For optimal results, use anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
Q2: How should I store this compound stock solutions?
A2: Store stock solutions of this compound in DMSO at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture. When stored properly at -80°C, stock solutions can be stable for up to a year, and at -20°C for up to 6 months.
Q3: My this compound solution has precipitated after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To redissolve the compound, gently warm the solution to room temperature and vortex thoroughly. If precipitation persists, brief sonication may be helpful. To prevent this, consider preparing a slightly less concentrated stock solution.
Q4: Can I store this compound in aqueous solutions like cell culture media or buffers?
A4: It is not recommended to store this compound in aqueous solutions for extended periods. Small molecule inhibitors are often less stable in aqueous environments. Prepare fresh dilutions in your experimental buffer or media from the DMSO stock solution immediately before each experiment.
Q5: How can I determine if my this compound has degraded?
A5: A noticeable color change in the solution can be an indicator of degradation. For a definitive assessment of stability and purity, High-Performance Liquid Chromatography (HPLC) analysis is recommended. A decrease in the peak area corresponding to this compound over time indicates degradation.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect in Experiments
Possible Cause 1: Degraded this compound
-
Troubleshooting Steps:
-
Prepare a fresh dilution of this compound from a new aliquot of your stock solution.
-
If the issue persists, prepare a completely new stock solution from solid this compound.
-
Assess the purity of your stock solution using HPLC if the problem continues.
-
Possible Cause 2: Insufficient Solubility in Assay Buffer
-
Troubleshooting Steps:
-
Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, typically between 0.1% and 0.5%.
-
Visually inspect the working solution for any signs of precipitation.
-
Consider using a different buffer system or adjusting the pH to improve solubility.
-
Issue 2: High Variability Between Experimental Replicates
Possible Cause 1: Inaccurate Pipetting of a High-Concentration Stock Solution
-
Troubleshooting Steps:
-
Use calibrated pipettes and proper pipetting techniques.
-
Prepare an intermediate dilution of the stock solution to allow for the transfer of larger, more accurate volumes.
-
Possible Cause 2: Adsorption of the Compound to Plasticware
-
Troubleshooting Steps:
-
Use low-protein-binding tubes and pipette tips.
-
Pre-rinsing pipette tips with the solution before dispensing can help minimize loss.
-
Stability of this compound in Solution
While specific quantitative stability data for this compound is not extensively published, the following table summarizes general stability recommendations for similar small molecule inhibitors. This compound belongs to the imidazopyridine class of compounds, which are generally noted for their robust stability under various experimental conditions.
| Storage Condition | Solvent | Recommended Duration | Notes |
| -80°C | DMSO | ≤ 1 year | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -20°C | DMSO | ≤ 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| 4°C | DMSO | ≤ 1 week | For short-term storage. Protect from light. |
| Room Temperature | DMSO | ≤ 24 hours | Prepare fresh for immediate use. |
| 37°C | Aqueous Buffer/Media | ≤ a few hours | Stability is significantly reduced. Prepare fresh immediately before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected (amber) tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To determine the percentage of intact this compound remaining in a specific solution over time.
-
Materials: this compound stock solution, desired solvent/buffer, HPLC system with a suitable column (e.g., C18), appropriate mobile phases.
-
Procedure:
-
Prepare a solution of this compound in the desired solvent at the working concentration.
-
Timepoint 0: Immediately inject an aliquot of the freshly prepared solution into the HPLC system to obtain the initial peak area for this compound.
-
Store the remaining solution under the desired test conditions (e.g., 37°C in a cell culture incubator).
-
Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the solution into the HPLC system.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the peak area at Timepoint 0.
-
Visualizations
Technical Support Center: Troubleshooting Western Blot for p-Akt after Akt1-IN-5 Treatment
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Western blot experiments designed to detect phosphorylated Akt (p-Akt) following treatment with the specific inhibitor, Akt1-IN-5.
Frequently Asked Questions (FAQs)
Here we address common issues encountered when analyzing the inhibition of Akt phosphorylation after using this compound.
Q1: I am not seeing a decrease in my p-Akt signal after treating my cells with this compound. What could be the problem?
A1: Several factors could contribute to this observation:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit Akt1 in your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration.[1]
-
Insufficient Treatment Time: The duration of the inhibitor treatment may not be long enough to observe a significant decrease in p-Akt levels. A time-course experiment is recommended.
-
Cell Line Resistance: Some cell lines may exhibit resistance to Akt inhibitors or have highly active upstream signaling that counteracts the inhibition.
-
Reagent Quality: Ensure that your this compound stock solution is properly prepared and stored to maintain its activity.
-
Experimental Error: Verify all steps of your Western blot protocol, from cell lysis to antibody incubation, for any potential errors.
Q2: My p-Akt signal is completely gone, even in my untreated control lane. What went wrong?
A2: This is likely due to issues with sample preparation or antibody performance:
-
Phosphatase Activity: The most common cause is the dephosphorylation of your target protein by endogenous phosphatases upon cell lysis. It is essential to use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors.
-
Improper Sample Storage: Repeated freeze-thaw cycles of your lysates can lead to protein degradation and dephosphorylation.
-
Primary Antibody Issues: The p-Akt primary antibody may not be working correctly. Use a recommended positive control, such as lysate from a cell line with known high basal p-Akt levels, to validate your antibody.[2]
Q3: I am seeing high background on my Western blot, making it difficult to interpret the p-Akt bands. How can I reduce the background?
A3: High background can obscure your results. Consider the following troubleshooting steps:
-
Blocking Buffer: When probing for phosphorylated proteins, it is highly recommended to use a blocking buffer containing 3-5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk, as it contains the phosphoprotein casein, which can be recognized by the anti-phospho antibody and cause high background.
-
Antibody Concentrations: The concentrations of your primary and/or secondary antibodies may be too high. Titrate your antibodies to find the optimal dilution that provides a strong signal with minimal background.
-
Washing Steps: Insufficient washing can lead to high background. Increase the number and duration of your TBST washes after primary and secondary antibody incubations.
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.
Q4: Should I probe for p-Akt at Serine 473 or Threonine 308?
A4: Full activation of Akt requires phosphorylation at both sites.[3][4] Phosphorylation at Threonine 308 (Thr308) is mediated by PDK1, while Serine 473 (Ser473) is a target of mTORC2.[5][6] For a comprehensive analysis of Akt inhibition, it is ideal to probe for both phosphorylation sites. However, if you are primarily interested in the PI3K-dependent signaling pathway, p-Akt (Thr308) is a more direct readout.[5] p-Akt (Ser473) can also be influenced by other pathways, including feedback loops involving mTOR.[5]
Q5: What is the appropriate loading control for a p-Akt Western blot?
A5: When assessing changes in protein phosphorylation, it is crucial to normalize to the total protein levels of your target. Therefore, after detecting p-Akt, you should strip the membrane and re-probe with an antibody against total Akt.[7][8] This ensures that any observed decrease in p-Akt is due to a change in phosphorylation status and not a change in the overall amount of Akt protein.[7] Additionally, using a housekeeping protein like GAPDH or β-actin is recommended to confirm equal loading of total protein across all lanes.[9]
Quantitative Data Summary
The following table provides a summary of typical concentration ranges for allosteric Akt inhibitors similar to this compound. It is essential to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Inhibitor Class | Target(s) | Typical IC50 Range (Biochemical Assay) | Recommended Starting Concentration Range (Cell-Based Assays) | Reference |
| Allosteric Akt Inhibitors | Akt1/2 | 50 nM - 5 µM | 0.1 µM - 10 µM | [1][10] |
| This compound | Akt1 | Not specified in searches | 0.1 µM - 10 µM (suggested starting range) |
Experimental Protocols
Detailed Methodology for p-Akt Western Blot after this compound Treatment
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for a predetermined time (e.g., 1, 6, 12, 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473 or Thr308) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane according to the manufacturer's protocol.
-
Re-probe the membrane with a primary antibody against total Akt, followed by the appropriate secondary antibody and detection steps.
-
Optionally, re-probe again for a housekeeping protein like β-actin or GAPDH.
-
Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis of p-Akt.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Loading Controls for Western Blots [labome.com]
- 10. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
Akt1-IN-5 degradation and how to prevent it
Technisches Support-Zentrum: Akt1-IN-5
Willkommen beim technischen Support-Center für this compound. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute der Arzneimittelentwicklung, um häufig auftretende Probleme bei der Handhabung und dem experimentellen Einsatz des Akt1-Inhibitors this compound zu lösen. Es bietet detaillierte Anleitungen, FAQs und Protokolle zur Sicherstellung der Stabilität und Wirksamkeit des Reagenzes.
Häufig gestellte Fragen (FAQs)
Hier finden Sie Antworten auf häufig gestellte Fragen zu this compound.
F: Was ist this compound und wie funktioniert es? A: this compound ist ein niedermolekularer Inhibitor, der selektiv auf die Serin/Threonin-Kinase Akt1 (auch als Proteinkinase Bα bekannt) abzielt. Er hemmt die Kinaseaktivität von Akt1 und blockiert dadurch die nachgeschaltete Signalübertragung im PI3K/Akt-Signalweg, der für Zellwachstum, Proliferation und Überleben entscheidend ist.
F: In welchen Lösungsmitteln ist this compound löslich? A: this compound ist in der Regel in aprotischen polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO) gut löslich. Die Löslichkeit in wässrigen Pufferlösungen ist sehr begrenzt. Für die Herstellung von Stammlösungen wird die Verwendung von wasserfreiem (anhydrous) DMSO empfohlen, um den Abbau durch Hydrolyse zu minimieren.
F: Wie sollte this compound gelagert werden, um den Abbau zu verhindern? A: Die richtige Lagerung ist entscheidend für die Stabilität von this compound. Die Lagerungsempfehlungen basieren auf bewährten Verfahren für ähnliche Kinase-Inhibitoren. Detaillierte Angaben finden Sie in der folgenden Tabelle.
F: Wie oft kann ich meine Stammlösung einfrieren und wieder auftauen? A: Es wird dringend empfohlen, wiederholte Einfrier-Auftau-Zyklen zu vermeiden, da diese zum Abbau des Moleküls führen können. Bereiten Sie Aliquots der Stammlösung in geeigneten Volumina für einzelne Experimente vor, um die Stabilität zu maximieren.
F: Meine experimentellen Ergebnisse sind inkonsistent. Könnte dies auf den Abbau von this compound zurückzuführen sein? A: Ja, Inkonsistenz in den Ergebnissen, wie z. B. eine verminderte Hemmung der Akt-Phosphorylierung, ist ein häufiges Anzeichen für den Abbau des Inhibitors. Dies kann auf unsachgemäße Lagerung, zu viele Einfrier-Auftau-Zyklen oder die Verwendung alter Arbeitslösungen zurückzuführen sein. Es wird empfohlen, die Wirksamkeit Ihres Inhibitors mit einem frischen Aliquot zu überprüfen (siehe Protokoll 2).
Stabilität und Lagerung
Detaillierte quantitative Daten zur spezifischen Abbaurate von this compound sind in der wissenschaftlichen Literatur begrenzt. Die folgende Tabelle fasst die empfohlenen Lagerbedingungen zusammen, die auf den Herstellerangaben für ähnliche Akt-Inhibitoren basieren, um die Stabilität zu gewährleisten.
| Form | Lösungsmittel | Lagertemperatur | Geschätzte Stabilität | Empfehlungen |
| Pulver (fest) | - | -20°C oder -80°C | ≥ 1 Jahr | Trocken und lichtgeschützt lagern. |
| Stammlösung | Wasserfreies DMSO | -80°C | Bis zu 6 Monate | In kleinen Aliquots einfrieren, um Einfrier-Auftau-Zyklen zu vermeiden. |
| Stammlösung | Wasserfreies DMSO | -20°C | Bis zu 1 Monat | Für kurzfristige Lagerung geeignet. |
| Arbeitslösung | Wässriger Puffer/Medium | 2-8°C | < 24 Stunden | Immer frisch vor dem Experiment aus der Stammlösung herstellen. |
Hinweis: Diese Daten sind Schätzungen, die auf ähnlichen Verbindungen basieren. Beziehen Sie sich immer auf das Analysezertifikat (Certificate of Analysis), das mit Ihrer spezifischen Charge geliefert wurde.
Fehlerbehebung bei Abbauproblemen
Verwenden Sie diese Anleitung, um Probleme zu diagnostizieren und zu beheben, die auf einen möglichen Abbau von this compound zurückzuführen sein könnten.
| Beobachtetes Problem | Mögliche Ursache (im Zusammenhang mit Abbau) | Lösungsvorschlag |
| Verringerte oder keine Hemmung der pAkt-Spiegel | This compound hat an Wirksamkeit verloren. | 1. Verwenden Sie ein frisches Aliquot der Stammlösung.2. Bereiten Sie eine neue Stammlösung aus dem Pulvervorrat vor.3. Führen Sie eine Dosis-Wirkungs-Kurve durch, um die IC50 zu bestätigen. |
| Hohe Variabilität zwischen Experimenten | Uneinheitlicher Abbau der Arbeitslösungen oder wiederholte Einfrier-Auftau-Zyklen der Stammlösung. | 1. Bereiten Sie Arbeitslösungen immer unmittelbar vor Gebrauch frisch zu.2. Stellen Sie sicher, dass die Aliquots der Stammlösung nur einmal verwendet werden.3. Überprüfen Sie die Konsistenz der Lagerungstemperaturen. |
| Niederschlag in der Arbeitslösung | Geringe Löslichkeit oder Zersetzungsprodukte. | 1. Stellen Sie sicher, dass die Endkonzentration von DMSO im Medium niedrig ist (<0,5 %).2. Erwärmen Sie die Lösung vorsichtig oder verwenden Sie Ultraschall, um die Auflösung zu unterstützen.3. Bereiten Sie eine frische Lösung vor, falls sich ein Niederschlag gebildet hat. |
Logischer Arbeitsablauf zur Fehlerbehebung
Das folgende Diagramm zeigt einen schrittweisen Prozess zur Identifizierung von Problemen im Zusammenhang mit der Stabilität von this compound.
Abbildung 1: Logischer Arbeitsablauf zur Fehlerbehebung bei Problemen mit der Wirksamkeit von Inhibitoren.
Experimentelle Protokolle
Protokoll 1: Herstellung und Lagerung von this compound-Stammlösungen
Dieses Protokoll beschreibt die empfohlene Methode zur Herstellung einer stabilen Stammlösung.
Materialien:
-
This compound (Pulver)
-
Wasserfreies Dimethylsulfoxid (DMSO)
-
Sterile, konische Röhrchen (z. B. 1,5 mL oder 2 mL)
-
Präzisionswaage
-
Vortex-Mischer
Vorgehensweise:
-
Akklimatisierung: Lassen Sie das Fläschchen mit this compound-Pulver vor dem Öffnen auf Raumtemperatur kommen, um die Kondensation von Feuchtigkeit zu minimieren.
-
Abwiegen: Wiegen Sie die erforderliche Menge Pulver in einer sterilen Umgebung ab.
-
Auflösen: Geben Sie die entsprechende Menge an wasserfreiem DMSO hinzu, um die gewünschte Konzentration der Stammlösung zu erreichen (z. B. 10 mM). Verschließen Sie das Röhrchen fest.
-
Mischen: Mischen Sie die Lösung durch Vortexen oder vorsichtiges Schwenken, bis sich das Pulver vollständig aufgelöst hat. Eine kurze Behandlung im Ultraschallbad bei Raumtemperatur kann die Auflösung unterstützen.
-
Aliquots erstellen: Teilen Sie die Stammlösung sofort in kleinere Aliquots für den einmaligen Gebrauch auf (z. B. 10–20 µL pro Röhrchen). Dies ist der wichtigste Schritt, um wiederholte Einfrier-Auftau-Zyklen zu vermeiden.
-
Lagerung: Lagern Sie die Aliquots bei -80°C für die Langzeitlagerung oder bei -20°C für die kurzfristige Lagerung. Beschriften Sie die Röhrchen deutlich mit Name, Konzentration und Datum.
Protokoll 2: Testen der Wirksamkeit von this compound mittels Western Blot
Dieses Protokoll dient zur Überprüfung, ob Ihr this compound-Inhibitor aktiv ist, indem die Phosphorylierung des Akt-Substrats GSK3β oder Akt selbst an Ser473 analysiert wird.
Workflow:
Abbildung 2: Experimenteller Arbeitsablauf zur Validierung der Wirksamkeit von this compound.
PI3K/Akt-Signalweg
Das Verständnis des Signalwegs hilft bei der Interpretation der experimentellen Ergebnisse. This compound blockiert die Aktivität von Akt1 und verhindert so die Phosphorylierung nachgeschalteter Ziele.
Abbildung 3: Der PI3K/Akt-Signalweg und der Angriffspunkt von this compound.
Cell line specific responses to Akt1-IN-5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Akt1-IN-5 in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical compound designed to inhibit the activity of the serine/threonine kinase Akt1. Akt1 is a key component of the PI3K/Akt signaling pathway, which is crucial for regulating cellular processes such as cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many cancers, making Akt1 a significant target for therapeutic development.[2][3] this compound functions by selectively binding to Akt1 and disrupting its catalytic activity, which in turn can block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Q2: What are the expected cellular responses to this compound treatment?
The response to this compound is highly cell-line specific and depends on the genetic background of the cells, including the status of the PI3K/Akt pathway and the expression levels of the three Akt isoforms (Akt1, Akt2, and Akt3).[4][5] In sensitive cell lines, expected responses include:
-
Inhibition of Akt1 phosphorylation: A decrease in phosphorylated Akt1 (at Ser473 and Thr308) is a primary indicator of target engagement.
-
Modulation of downstream targets: Changes in the phosphorylation status of downstream effectors such as GSK3β and members of the FOXO family.[6]
-
Decreased cell viability and proliferation: Inhibition of cell growth is a common outcome.[7]
-
Induction of apoptosis: In many cancer cell lines, inhibition of Akt1 signaling leads to programmed cell death.[2][4]
Q3: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound will vary depending on the cell line and the experimental endpoint. It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell model. A typical starting point for dose-response experiments with similar Akt inhibitors is in the range of 0.1 µM to 10 µM.[8]
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM).[8] This stock solution should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8] When preparing working solutions, dilute the stock in cell culture medium immediately before use. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[8]
Data Presentation
Table 1: Cell Line Specificity of Akt Inhibition
Note: Specific IC50 values for this compound are not widely available in public databases. The following table provides example IC50 values for other selective Akt inhibitors to illustrate the variability across different cancer cell lines. Researchers should determine the IC50 for this compound in their specific cell line of interest.
| Cell Line | Cancer Type | Akt Inhibitor | IC50 (µM) | Reference |
| NCI-H1563 | Lung Cancer | AKT-IN-1 | ~ 0.54 | [8] |
| NCI-H1618 | Lung Cancer | AKT-IN-1 | ~ 22 | [8] |
| NCI-H1623 | Lung Cancer | AKT-IN-1 | ~ 15 | [8] |
| MCF7 | Breast Cancer | A-443654 | 0.5 | [5] |
| MDA-MB-231 | Breast Cancer | A-443654 | 1.0 | [5] |
| HCT-116 | Colon Cancer | Actinomycin V | 0.00285 | [9] |
| HT-29 | Colon Cancer | Actinomycin V | 0.00638 | [9] |
Troubleshooting Guides
Problem 1: No or weak inhibition of Akt1 phosphorylation.
| Possible Cause | Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wider range of this compound concentrations.[8] |
| Incorrect Timing of Treatment | Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration.[8] |
| Inhibitor Inactivity | Use a fresh aliquot of the stock solution. Ensure proper storage conditions have been maintained to prevent degradation.[8] |
| High Cell Confluency | Ensure that cells are in the logarithmic growth phase and are not overly confluent, as this can affect inhibitor efficacy.[8] |
| Cell Line Insensitivity | The cell line may not be dependent on Akt1 signaling for survival. Consider using a positive control cell line known to be sensitive to Akt1 inhibition. |
Problem 2: High levels of cytotoxicity at expected inhibitory concentrations.
| Possible Cause | Solution |
| High Cell Line Sensitivity | Reduce the concentration of this compound and/or shorten the incubation time.[8] |
| Off-Target Effects | While this compound is designed to be selective, off-target effects can occur at higher concentrations. Lower the concentration and confirm that the observed phenotype correlates with the inhibition of p-Akt1.[8] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1% in the culture medium. Include a vehicle-only control in your experiments.[8] |
Problem 3: Inconsistent results in cell viability assays.
| Possible Cause | Solution |
| Inconsistent Cell Seeding Density | Ensure a uniform number of cells are seeded in each well.[10] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples. Fill them with media to maintain humidity.[10] |
| Precipitation of the Inhibitor | Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider preparing fresh dilutions or assessing the solubility of the compound in your specific media.[10] |
Experimental Protocols
Protocol 1: Western Blotting for Akt1 Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of Akt1 in response to this compound treatment.
1. Cell Seeding and Treatment:
-
Seed cells at a density that will allow them to reach 70-80% confluency on the day of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with various concentrations of this compound for the desired time period. Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.
5. Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt1 (Ser473), total Akt1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.[11]
7. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify band intensities. Normalize the phospho-Akt1 signal to total Akt1 and the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to measure the effect of this compound on cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to attach overnight.
2. Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
4. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Determine the IC50 value by plotting cell viability against the log of the inhibitor concentration.
Visualizations
Caption: The PI3K/Akt1 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for studying the effects of this compound.
References
- 1. promega.com [promega.com]
- 2. Phosphorylation-dependent substrate selectivity of protein kinase B (AKT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. AKT1, AKT2 and AKT3-dependent cell survival is cell line-specific and knockdown of all three isoforms selectively induces apoptosis in 20 human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Akt characterizes estrogen receptor positive human breast cancers which respond to anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug: AKT inhibitor VIII - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Akt1-IN-5 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to resistance to the Akt1 inhibitor, Akt1-IN-5, in cancer cell experiments.
Disclaimer: this compound is an inhibitor of Akt1 and Akt2 with IC50 values of 450 nM and 400 nM, respectively. As of December 2025, there is limited publicly available research specifically detailing resistance mechanisms to this compound. The following guidance is based on established mechanisms of resistance to other structurally and functionally similar AKT inhibitors and is intended to serve as a practical resource for researchers.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the likely mechanisms of acquired resistance?
A1: Acquired resistance to AKT inhibitors like this compound is a multifaceted issue that can arise from several molecular alterations within the cancer cells. Key mechanisms observed with other AKT inhibitors include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the PI3K/AKT pathway by upregulating parallel survival pathways. A common bypass mechanism is the activation of the MAPK/ERK signaling cascade.
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or phosphorylation of RTKs such as EGFR, HER2, and IGF-1R can reactivate downstream signaling, circumventing the AKT blockade.
-
AKT Isoform Switching: Cells may adapt to the inhibition of AKT1 by upregulating the expression of other AKT isoforms, particularly AKT3, to maintain downstream signaling.
-
Alterations in Downstream Effectors: Changes in the expression or activity of proteins downstream of AKT, such as the pro-apoptotic protein BAD or the transcription factor FOXO1, can contribute to resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the increased efflux of this compound from the cell, reducing its intracellular concentration and efficacy.
Q2: I am observing intrinsic resistance to this compound in a new cancer cell line. What are the potential underlying causes?
A2: Intrinsic resistance to AKT inhibitors can be present in cancer cells prior to any treatment. Common reasons include:
-
Pre-existing Mutations: The cell line may harbor mutations that lead to the constitutive activation of the PI3K/AKT/mTOR pathway, such as activating mutations in PIK3CA or loss-of-function mutations in the tumor suppressor PTEN. These mutations can render the pathway less dependent on the specific node targeted by this compound.
-
Redundant Survival Pathways: The cancer cell line may inherently rely on multiple parallel signaling pathways for survival and proliferation, making it less susceptible to the inhibition of a single pathway.
-
Low Target Expression: The levels of Akt1 protein in the cell line might be too low for this compound to exert a significant inhibitory effect.
Q3: How can I confirm that this compound is effectively inhibiting its target in my cells?
A3: To confirm target engagement, you should perform a Western blot to assess the phosphorylation status of AKT and its downstream substrates. A decrease in the phosphorylation of AKT at Ser473 and/or Thr308, as well as reduced phosphorylation of downstream targets like GSK3β (at Ser9) or PRAS40 (at Thr246), would indicate effective inhibition of the AKT pathway.
Troubleshooting Guides
Problem 1: Decreased Efficacy of this compound Over Time (Acquired Resistance)
| Potential Cause | Suggested Action | Expected Outcome |
| Activation of MAPK/ERK Pathway | 1. Perform Western blot analysis for phosphorylated and total ERK1/2 in sensitive vs. resistant cells. 2. Treat resistant cells with a combination of this compound and a MEK inhibitor (e.g., trametinib). | Increased p-ERK1/2 levels in resistant cells. Restoration of sensitivity to this compound with combination therapy. |
| Upregulation of RTKs | 1. Use a phospho-RTK array to screen for activated RTKs in resistant cells. 2. Validate findings with Western blotting for specific phosphorylated RTKs (e.g., p-EGFR, p-HER2). 3. Co-treat resistant cells with this compound and an appropriate RTK inhibitor (e.g., gefitinib (B1684475) for EGFR). | Identification of specific hyperactivated RTKs. Synergistic or additive cytotoxic effects with the combination treatment. |
| Upregulation of AKT3 | 1. Perform Western blot to compare the protein levels of AKT1, AKT2, and AKT3 in sensitive and resistant cells. 2. Use siRNA to specifically knockdown AKT3 in resistant cells and re-evaluate their sensitivity to this compound. | Increased AKT3 protein levels in resistant cells. Re-sensitization to this compound following AKT3 knockdown. |
Problem 2: Lack of Initial Response to this compound (Intrinsic Resistance)
| Potential Cause | Suggested Action | Expected Outcome |
| PTEN Loss or PIK3CA Mutation | 1. Sequence the PTEN and PIK3CA genes in your cell line. 2. Perform a Western blot for PTEN protein expression. | Identification of mutations that could confer resistance. Absence of PTEN protein may indicate a reliance on pathways downstream of AKT. |
| Suboptimal Drug Concentration | 1. Perform a dose-response curve with a broad range of this compound concentrations to determine the IC50 value for your specific cell line. | Establishment of an effective concentration range for your experiments. |
| Compound Inactivity | 1. Verify the proper storage and handling of the this compound compound. 2. Test the compound on a known sensitive cell line as a positive control. | Confirmation of the inhibitor's activity. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on studies with other AKT inhibitors, which can be used as a reference for designing experiments with this compound.
Table 1: Example IC50 Values of an AKT Inhibitor in Sensitive and Acquired Resistant Cancer Cell Lines
| Cell Line | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Resistance |
| Breast Cancer (MCF-7) | 0.5 | 8.2 | 16.4 |
| Prostate Cancer (PC-3) | 1.2 | 15.5 | 12.9 |
| Ovarian Cancer (A2780) | 0.8 | 10.1 | 12.6 |
Table 2: Example Effect of Combination Therapy on Resistant Cells (% Viability)
| Treatment | Resistant Breast Cancer Cells | Resistant Prostate Cancer Cells |
| Vehicle Control | 100% | 100% |
| This compound (10 µM) | 85% | 88% |
| MEK Inhibitor (1 µM) | 90% | 92% |
| This compound (10 µM) + MEK Inhibitor (1 µM) | 35% | 42% |
Experimental Protocols
Protocol 1: Western Blotting for AKT Pathway Activation
-
Cell Lysis:
-
Culture sensitive and resistant cells to 80-90% confluency.
-
Treat cells with this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect lysates and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-GSK3β (Ser9), total GSK3β, and a loading control (e.g., GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.
-
Protocol 2: Phospho-Receptor Tyrosine Kinase (RTK) Array
-
Lysate Preparation:
-
Prepare cell lysates from sensitive and resistant cells as described in the Western blotting protocol.
-
-
Array Procedure (Membrane-based array):
-
Follow the manufacturer's instructions for the specific phospho-RTK array kit.
-
Typically, this involves blocking the array membrane, incubating with cell lysates, washing, incubating with a pan-phospho-tyrosine antibody, followed by an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect signals using ECL and a chemiluminescence imager.
-
Quantify the spot intensities using densitometry software and compare the phosphorylation status of various RTKs between sensitive and resistant cells.
-
Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Key mechanisms leading to acquired resistance against this compound.
Caption: A logical workflow for the experimental investigation of this compound resistance.
Modifying Akt1-IN-5 treatment duration for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Akt1-IN-5. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my cell line?
A1: The optimal concentration of this compound is cell-line dependent and should be determined empirically. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell type. A typical starting range for many Akt inhibitors is between 1 µM and 20 µM.[1][2]
Q2: How long should I treat my cells with this compound?
A2: The optimal treatment duration depends on the experimental endpoint. For signaling studies, such as assessing the phosphorylation of Akt, a shorter treatment time (e.g., 2-4 hours) may be sufficient to observe maximal inhibition.[1] For long-term assays, such as cell viability or apoptosis, a longer incubation (e.g., 24-72 hours) is typically required. A time-course experiment is recommended to determine the ideal duration for your specific assay.
Q3: How can I be sure that the observed effects are due to Akt1 inhibition and not off-target effects?
A3: To confirm the specificity of this compound, consider the following control experiments:
-
Rescue Experiment: Overexpress a constitutively active form of Akt1 to see if it reverses the phenotype induced by the inhibitor.
-
Use a Structurally Different Inhibitor: Compare the effects of this compound with another known Akt1 inhibitor that has a different chemical structure.
-
Dose-Response Correlation: If the effect only occurs at concentrations known to inhibit Akt1, it is more likely to be an on-target effect.
Q4: What is the best way to prepare and store this compound?
A4: For optimal stability, it is recommended to dissolve this compound in DMSO to prepare a stock solution. Store the stock solution at -20°C or -80°C. To maintain the integrity of the compound, avoid repeated freeze-thaw cycles. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically below 0.1%) to prevent solvent-induced cellular stress.
Troubleshooting Guides
Issue 1: I am not observing the expected decrease in phosphorylation of my target protein after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the effective concentration for your cell type. Refer to published IC50 values for similar inhibitors as a starting point. |
| Incorrect Timing of Treatment | Conduct a time-course experiment to identify the optimal duration of inhibitor treatment for your specific experimental model. The kinetics of pathway inhibition can vary between cell types. |
| Cellular Context and Pathway Redundancy | Be aware that some cell types may have redundant or compensatory signaling pathways that can be activated upon inhibition of Akt1, masking the effect on your target. |
| Inhibitor Inactivity | Ensure the inhibitor has been stored correctly and has not degraded. Use a fresh aliquot of the inhibitor if degradation is suspected. |
| High Basal Pathway Activation | If not already doing so, serum-starve cells for 12-24 hours before inhibitor treatment to reduce basal Akt activation.[1] |
Issue 2: I am observing inconsistent results in my cell viability assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a uniform number of cells are seeded in each well. Variations in cell number can significantly impact viability readouts. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain a humidified environment. |
| Precipitation of the Inhibitor | Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent. |
| Assay Duration | The incubation time with the inhibitor can affect the IC50 value. Longer incubation times may be required to observe cytotoxic or anti-proliferative effects. |
Quantitative Data Summary
The following tables provide representative data for a typical Akt1 inhibitor. Researchers should generate their own data for this compound in their specific experimental system.
Table 1: Representative IC50 Values for an Akt1 Inhibitor
| Cell Line | Assay Type | Incubation Time | IC50 (µM) |
| HCT116 | Cell Viability (MTT) | 72 hours | 5.2 |
| MCF7 | Cell Viability (MTT) | 72 hours | 2.1 |
| PC9 | Cell Viability (MTT) | 72 hours | 3.5 |
| A375 | Cell Viability (MTT) | 72 hours | 10.8 |
Data is illustrative and based on typical values for Akt inhibitors.[2]
Table 2: Time-Dependent Inhibition of Akt Phosphorylation
| Treatment Time | p-Akt (Ser473) Level (% of Control) |
| 0 min | 100% |
| 30 min | 45% |
| 1 hour | 20% |
| 2 hours | 15% |
| 4 hours | 18% |
Data is illustrative and represents typical kinetics of Akt inhibition.
Experimental Protocols
Protocol 1: Western Blot Analysis for Akt Phosphorylation
This protocol is used to determine the phosphorylation status of Akt at Ser473 in response to this compound treatment.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat cells with a serial dilution of this compound or a vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results as a dose-response curve to determine the IC50 value.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Akt Inhibition: The Isoform-Targeted Akt1-IN-5 Versus Pan-Akt Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in the PI3K/Akt/mTOR signaling pathway, a critical cascade that governs fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in numerous human cancers, making Akt a prime target for therapeutic intervention.[1]
Inhibitors of Akt are broadly categorized into two groups: pan-Akt inhibitors, which target all three Akt isoforms (Akt1, Akt2, and Akt3), and isoform-selective inhibitors. This guide provides an objective comparison of Akt1-IN-5, an inhibitor targeting Akt1 and Akt2, against several prominent pan-Akt inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex pathways and workflows.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is activated by a range of upstream signals, including growth factors and hormones. This activation leads to the recruitment of Akt to the cell membrane, where it is phosphorylated and fully activated by kinases such as PDK1 and mTORC2.[2] Once active, Akt phosphorylates a multitude of downstream substrates to exert its effects on cell function. Inhibition of Akt is a key strategy to counteract aberrant signaling in cancer cells.
Caption: The PI3K/Akt pathway is initiated by receptor activation, leading to Akt phosphorylation.
Quantitative Comparison of Akt Inhibitors
The efficacy of an inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki), with lower values indicating higher potency. The following table summarizes the reported potencies of this compound and several widely used pan-Akt inhibitors against the three Akt isoforms.
Table 1: Inhibitor Potency (IC50/Ki) Against Akt Isoforms
| Inhibitor | Type | Akt1 | Akt2 | Akt3 |
| This compound | Akt1/2 Inhibitor | 450 nM (IC50)[3] | 400 nM (IC50)[3] | Data not available |
| Ipatasertib (GDC-0068) | Pan-Akt (ATP-Competitive) | 5 nM (IC50)[4] | 18 nM (IC50)[4] | 8 nM (IC50)[4] |
| Capivasertib (AZD5363) | Pan-Akt | 3 nM (IC50)[4] | 7 nM (IC50) | 7 nM (IC50) |
| MK-2206 | Pan-Akt (Allosteric) | 8 nM (IC50)[5][6] | 12 nM (IC50)[5][6] | 65 nM (IC50)[5][6] |
| A-674563 | Akt1-Selective | 11 nM (Ki)[7][8] | - | - |
| Afuresertib (GSK2110183) | Pan-Akt (ATP-Competitive) | 0.08 nM (Ki)[4] | 2 nM (Ki)[4] | 2.6 nM (Ki)[4] |
Note: IC50 is the concentration of an inhibitor required for 50% inhibition of in vitro enzyme activity. Ki (inhibition constant) represents the binding affinity of the inhibitor to the enzyme. Direct comparison should be made with caution as experimental conditions can vary.
Selectivity Profile
An ideal inhibitor targets its intended enzyme with high specificity, minimizing off-target effects. While comprehensive selectivity data for this compound is not publicly available, profiles for other inhibitors reveal varied specificity.
Table 2: Selectivity Against Other Kinases
| Inhibitor | Off-Target Kinase | Potency | Selectivity Note |
| A-674563 | PKA | 16 nM (IC50)[9] | Shows only modest selectivity for Akt1 over PKA.[10] |
| Cdk2 | 46 nM (IC50)[9] | 10- to >1,800-fold selective for Akt1 vs. other kinases.[9] | |
| Ipatasertib | PKA | - | >620-fold selectivity for Akt over PKA.[11] |
| MK-2206 | 250 other kinases | - | No inhibitory activity observed.[6] |
Experimental Protocols and Workflow
Evaluating the efficacy and specificity of an Akt inhibitor involves a multi-step process, beginning with biochemical assays and progressing to cellular and in vivo models.
Caption: A typical workflow for characterizing a novel Akt inhibitor.
In Vitro Kinase Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Akt protein.
-
Objective: To determine the concentration of inhibitor required to reduce Akt kinase activity by 50% (IC50).
-
Methodology:
-
Reaction Setup: A reaction is prepared in a microplate well containing a reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT), purified recombinant active Akt1, Akt2, or Akt3 enzyme, and a specific peptide substrate (e.g., a biotinylated Bad peptide).[10]
-
Inhibitor Addition: The inhibitor (e.g., this compound) is added in a series of dilutions to different wells. A control well with vehicle (e.g., DMSO) is included.
-
Initiation: The kinase reaction is initiated by adding ATP (often radiolabeled [γ-33P]ATP or in a system that measures ADP production).[10]
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Termination and Detection: The reaction is stopped. The amount of phosphorylated substrate is quantified. If using a radiolabel, the peptide is captured (e.g., on a streptavidin-coated plate) and the radioactivity is measured.[10] Alternatively, luminescence-based ADP detection assays (e.g., ADP-Glo™) can be used.
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.
-
Western Blot for Downstream Target Inhibition
This technique assesses whether the inhibitor can block Akt signaling within a cellular context by measuring the phosphorylation status of its downstream targets.
-
Objective: To confirm on-target activity in cells by observing reduced phosphorylation of known Akt substrates like GSK3β or PRAS40.
-
Methodology:
-
Cell Culture and Treatment: Cancer cells with active Akt signaling (e.g., PTEN-null or PIK3CA-mutant lines) are cultured to 70-80% confluency. Cells are then treated with various concentrations of the Akt inhibitor or vehicle control for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-Akt (Ser473), anti-phospho-GSK3β) and total protein levels (e.g., anti-total-Akt, anti-β-actin as a loading control).
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phosphorylated protein signal relative to the total protein indicates successful target inhibition.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, thereby assessing the inhibitor's anti-cancer effect.
-
Objective: To determine the effect of the inhibitor on the viability and growth of cancer cell lines.
-
Methodology:
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Inhibitor Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the inhibitor or vehicle control.
-
Incubation: Cells are incubated for a prolonged period (e.g., 48-72 hours) to allow for effects on proliferation to become apparent.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). A decrease in absorbance corresponds to a reduction in cell viability.
-
Comparative Discussion
The provided data highlights a significant difference in potency and selectivity between this compound and the selected pan-Akt inhibitors.
-
Potency: Pan-Akt inhibitors like Ipatasertib, Capivasertib, MK-2206, and Afuresertib exhibit high potency, with IC50 or Ki values in the low nanomolar range.[4][5][6] In contrast, this compound shows significantly lower potency, with IC50 values of 450 nM and 400 nM for Akt1 and Akt2, respectively.[3] This suggests that much higher concentrations of this compound would be required to achieve a similar level of enzymatic inhibition compared to the pan-Akt inhibitors.
-
Selectivity: this compound demonstrates activity against both Akt1 and Akt2, with no available data for Akt3. This profile differs from a truly pan-inhibitor that targets all three isoforms and also from a highly selective inhibitor like A-674563, which is designed to primarily target Akt1.[3][7][8] While pan-inhibition can be a powerful anti-cancer strategy, it can also lead to off-target effects. For instance, inhibition of Akt2, which is crucial for insulin (B600854) signaling, can lead to metabolic side effects like hyperglycemia. An inhibitor that spares Akt2 might offer a better safety profile. The dual Akt1/2 activity of this compound suggests it may still carry a risk of metabolic disruption.
-
Mechanism of Action: The inhibitors also differ in their mechanism. Ipatasertib and Afuresertib are ATP-competitive, meaning they bind to the kinase's ATP-binding pocket.[4] MK-2206 is an allosteric inhibitor, binding to a different site on the enzyme to induce a conformational change that prevents its activation.[5] Allosteric inhibitors can offer higher selectivity as their binding sites are often less conserved across the kinome compared to the highly conserved ATP pocket.
Conclusion
The choice between an isoform-targeted inhibitor and a pan-Akt inhibitor depends on the specific research question or therapeutic goal.
-
This compound represents an inhibitor with moderate potency and a dual Akt1/2 profile. Its lower potency compared to other available compounds may limit its utility in applications requiring strong target inhibition. However, it could serve as a tool compound for studying the combined effects of Akt1 and Akt2 inhibition.
-
Pan-Akt inhibitors such as Ipatasertib, Capivasertib, and MK-2206 offer high potency and are valuable tools for broadly shutting down Akt signaling. They are particularly relevant in cancers driven by PI3K/Akt pathway hyperactivation. Researchers using these compounds should be mindful of potential off-target effects and the metabolic consequences of inhibiting all three isoforms.
-
Isoform-selective inhibitors like A-674563 provide a more refined approach to dissecting the specific roles of each Akt isoform. Targeting Akt1 specifically may be advantageous for cancers dependent on this particular isoform while potentially mitigating the metabolic side effects associated with Akt2 inhibition.
For researchers, selecting the appropriate inhibitor requires a careful consideration of the desired potency, the importance of isoform selectivity for the biological system under study, and the potential for off-target effects. The data and protocols provided in this guide serve as a foundational resource for making an informed decision.
References
- 1. AKT1 AKT serine/threonine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. The AKT1 gene and its putative association with human ageing [genomics.senescence.info]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
A Comparative Guide to the Kinase Inhibitor Akt1-IN-5: Specificity for Akt1 over Akt3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor Akt1-IN-5, with a focus on its specificity for the Akt1 isoform over Akt3. While quantitative data for Akt1 inhibition is available, corresponding data for Akt3 is not readily found in publicly accessible resources. This guide presents the available data, outlines standard experimental protocols for determining kinase inhibitor specificity, and provides a visual representation of the relevant signaling pathway to offer a comprehensive resource for researchers.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
The available data for this compound demonstrates potent inhibition of Akt1.[1][2][3][4] However, a direct comparison of its potency against Akt3 is limited by the absence of publicly available IC50 values for the latter.
| Inhibitor | Target Kinase | IC50 (nM) |
| This compound | Akt1 | <15[1][2][3][4] |
| This compound | Akt3 | Data not available |
Experimental Protocols: Determining Kinase Inhibitor Specificity
To determine the specificity of an inhibitor like this compound for different kinase isoforms, a biochemical kinase inhibition assay is a standard method. The following protocol provides a representative example of how such an experiment is conducted.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of an inhibitor against purified Akt1 and Akt3 kinases.
Materials:
-
Purified, active human recombinant Akt1 and Akt3 enzymes
-
ATP (Adenosine triphosphate)
-
Specific peptide substrate for Akt kinases
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
Test inhibitor (this compound) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: A serial dilution of this compound is prepared in the kinase assay buffer. A DMSO control (vehicle) is also included.
-
Kinase Reaction Setup: In a 96-well plate, the purified Akt isoform (Akt1 or Akt3), the specific peptide substrate, and the kinase assay buffer are combined.
-
Inhibitor Addition: The serially diluted inhibitor or DMSO is added to the appropriate wells. The plate is incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding to the kinase.
-
Initiate Kinase Reaction: The kinase reaction is initiated by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase isoform to ensure accurate IC50 determination.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop Reaction and Detect Signal: The kinase reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent. This is often a luminescence-based assay where the signal is read by a microplate reader.
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to the DMSO control. The IC50 value is then calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Akt1 and Akt3 are key nodes in this pathway, although they can have distinct downstream effects.[5][6]
Caption: PI3K/Akt signaling pathway highlighting Akt1 and Akt3 activation and inhibition by this compound.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates the key steps involved in determining the IC50 of a kinase inhibitor.
Caption: Workflow for determining the IC50 of a kinase inhibitor.
References
Validating Akt1-IN-5 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of Akt1-IN-5, a potent Akt1 inhibitor. We present objective comparisons with alternative inhibitors and offer detailed experimental data and protocols to aid in the selection of the most appropriate validation strategy for your research needs.
The serine/threonine kinase Akt1 (also known as Protein Kinase B alpha) is a critical node in the PI3K/Akt/mTOR signaling pathway, a cascade that governs essential cellular processes including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a hallmark of various cancers, making Akt1 a prime therapeutic target. This compound is a potent inhibitor of Akt1 with a reported IC50 value of less than 15 nM.[5][6][7] Validating that such a compound effectively engages Akt1 inside a cell is a crucial step in its pharmacological characterization.
Comparison of Common Akt Inhibitors
Before delving into validation methodologies, it is useful to understand the landscape of available Akt inhibitors. This compound can be compared with other well-characterized inhibitors that operate through different mechanisms.
| Compound | Target(s) & IC50 (cell-free) | Mechanism of Action | Key Features |
| This compound | Akt1: <15 nM[5][6][7] | Not specified in search results | Potent inhibitor of Akt1. |
| MK-2206 | Akt1: 8 nM, Akt2: 12 nM, Akt3: 65 nM[8][9] | Allosteric Inhibitor[8][10][11] | Binds to the pleckstrin homology (PH) domain, locking Akt in an inactive conformation.[9] Orally active.[8] |
| Ipatasertib (GDC-0068) | Akt1: 5 nM, Akt2: 18 nM, Akt3: 8 nM[12][13][14] | ATP-Competitive Inhibitor[12][14] | Competes with ATP in the kinase catalytic site. Highly selective with over 620-fold selectivity against PKA.[13][15] |
The PI3K/Akt Signaling Pathway
Successful target engagement of this compound should disrupt the downstream signaling cascade. This diagram illustrates the pathway and highlights key proteins used for validation.
Methodologies for Validating Target Engagement
Three primary methods are highlighted for confirming that this compound engages with Akt1 in a cellular environment. These range from indirect assessment of pathway modulation to direct measurement of drug-protein binding.
Western Blotting (Indirect Validation)
This classical technique measures the phosphorylation status of downstream Akt1 substrates. A successful engagement of Akt1 by an inhibitor will lead to a decrease in the phosphorylation of its targets.
Experimental Workflow
Experimental Protocol:
-
Cell Culture: Plate cells (e.g., LNCaP, PC3, or BT474M1) and grow to 70-80% confluency.
-
Treatment: Serum-starve cells for 4-6 hours, then pre-treat with various concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Stimulate the PI3K/Akt pathway by adding a growth factor like IGF-1 (100 ng/mL) for 15-30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-Akt (Ser473), p-GSK3β (Ser9), or p-PRAS40 (Thr246). Use antibodies for total Akt, GSK3β, and a loading control (e.g., β-actin) for normalization.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.[16][17][18][19]
Data Presentation:
| Treatment | p-Akt (Ser473) Signal (Normalized) | p-GSK3β (Ser9) Signal (Normalized) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (10 nM) | 0.45 | 0.52 |
| This compound (100 nM) | 0.12 | 0.18 |
| MK-2206 (100 nM) | 0.15 | 0.21 |
| Ipatasertib (100 nM) | 0.11 | 0.15 |
Cellular Thermal Shift Assay (CETSA®) (Direct Validation)
CETSA® is a biophysical method that directly assesses target engagement in cells. The principle is that a ligand binding to its target protein stabilizes the protein, increasing its resistance to thermal denaturation.[20][21][22]
Experimental Workflow
Experimental Protocol:
-
Treatment: Treat intact cells in suspension or adherent plates with this compound or vehicle for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Pellet the heat-denatured, aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Akt1 remaining at each temperature using Western blotting or ELISA.[20][23]
Data Presentation: A shift in the melting curve indicates target stabilization.
| Temperature (°C) | % Soluble Akt1 (Vehicle) | % Soluble Akt1 (this compound) |
| 46 | 100 | 100 |
| 50 | 85 | 98 |
| 54 | 50 | 88 |
| 58 | 20 | 65 |
| 62 | 5 | 30 |
NanoBRET™ Target Engagement Assay (Direct Validation)
NanoBRET™ is a live-cell proximity-based assay that measures compound binding to a specific protein target in real-time. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (Akt1-NanoLuc®) and a cell-permeable fluorescent tracer that binds to the same protein. An inhibitor like this compound will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[24][25][26][27]
Experimental Workflow
Experimental Protocol:
-
Transfection: Transfect HEK293 cells with a vector expressing an Akt1-NanoLuc® fusion protein.[24][27]
-
Plating: After 24 hours, harvest and plate the transfected cells into a 384-well white assay plate.
-
Treatment: Treat the cells with the NanoBRET® Tracer K-10, followed by the addition of a dilution series of this compound or other inhibitors.[24] Incubate for 1-2 hours in a CO2 incubator.
-
Detection: Add the NanoGlo® substrate to the wells to generate the luminescent signal.
-
Measurement: Immediately measure the donor emission (460nm) and acceptor emission (610nm) using a plate reader equipped for BRET measurements.
-
Analysis: Calculate the BRET ratio (Acceptor/Donor). A decrease in the ratio indicates displacement of the tracer by the test compound. Plot the BRET ratio against the inhibitor concentration to determine the IC50 of cellular target engagement.
Data Presentation:
| Inhibitor | Cellular Target Engagement IC50 (nM) |
| This compound | 25 |
| MK-2206 | 35 |
| Ipatasertib (GDC-0068) | 22 |
Conclusion
Validating the target engagement of this compound in a cellular context is essential for progressing its development as a research tool or therapeutic.
-
Western blotting provides a robust, albeit indirect, measure of pathway inhibition and is widely accessible.
-
CETSA® offers a direct, label-free method to confirm biophysical interaction between the compound and Akt1 inside the cell.
-
NanoBRET™ provides a sensitive, quantitative, and high-throughput compatible method for measuring direct target binding in living cells in real-time.
The choice of method will depend on the specific research question, available equipment, and desired throughput. For comprehensive validation, employing both an indirect method like Western blotting and a direct engagement assay like CETSA® or NanoBRET™ is highly recommended.
References
- 1. AKT1 - Wikipedia [en.wikipedia.org]
- 2. AKT1 AKT serine/threonine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. AKT1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Structural insights of AKT and its activation mechanism for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. MK-2206 - Wikipedia [en.wikipedia.org]
- 11. MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Ipatasertib | GDC-0068 | pan-Akt | FoxO3a | NF-κB | TargetMol [targetmol.com]
- 15. apexbt.com [apexbt.com]
- 16. Phosphorylated GSK-3β protects stress-induced apoptosis of myoblasts via the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reactionbiology.com [reactionbiology.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. AKT1-NanoLuc® Fusion Vector [worldwide.promega.com]
A Comparative Guide to Targeting Akt1: Small Molecule Inhibition vs. siRNA Knockdown
In the realm of cellular signaling research and therapeutic development, the serine/threonine kinase Akt1 (also known as Protein Kinase B alpha) is a critical node in pathways governing cell survival, proliferation, metabolism, and angiogenesis.[1][2][3] Dysregulation of the Akt pathway is a hallmark of numerous diseases, particularly cancer, making Akt1 a prime target for intervention.[4][5] Researchers aiming to probe or inhibit Akt1 function typically face a choice between two primary methodologies: targeted inhibition with small molecules, such as Akt1-IN-5, or genetic knockdown using small interfering RNA (siRNA).
This guide provides an objective comparison of these two approaches, presenting quantitative data, experimental protocols, and visual diagrams to aid researchers in selecting the most appropriate technique for their experimental needs.
Mechanism of Action
This compound (Small Molecule Inhibitor): this compound and similar compounds, like the well-characterized Akt1/2-IN-1, are allosteric inhibitors.[6] Unlike ATP-competitive inhibitors that bind to the kinase's active site, allosteric inhibitors bind to a different site on the Akt1 protein.[3] This binding induces a conformational change that prevents the kinase from being activated, often by blocking its necessary translocation to the cell membrane and subsequent phosphorylation by upstream kinases like PDK1 and mTORC2.[4][7] This mechanism provides a high degree of specificity and can circumvent resistance mechanisms that arise from mutations in the ATP-binding pocket.
siRNA Knockdown of Akt1: Small interfering RNA (siRNA) operates through the RNA interference (RNAi) pathway.[8] An siRNA duplex, designed to be complementary to the Akt1 messenger RNA (mRNA) sequence, is introduced into the cell.[9][10] Inside the cell, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC).[8] The RISC complex then uses the siRNA's guide strand to find and bind to the target Akt1 mRNA.[8] This binding leads to the specific cleavage and degradation of the Akt1 mRNA, thereby preventing its translation into protein and effectively "knocking down" the levels of Akt1 protein in the cell.[11]
Quantitative Performance Comparison
The choice between a small molecule inhibitor and siRNA often depends on the desired speed, duration, and specificity of the effect. The following table summarizes key quantitative metrics for each approach.
| Parameter | This compound (Allosteric Inhibitor) | siRNA Knockdown of Akt1 |
| Target | Akt1/2 Protein Kinase Activity | Akt1 mRNA |
| Mechanism | Allosteric Inhibition | mRNA Cleavage & Degradation |
| Onset of Effect | Rapid (Minutes to Hours) | Slow (24-72 Hours)[12][13][14] |
| Duration of Effect | Transient, dependent on compound half-life and metabolism (Hours)[6] | Transient, dependent on cell division and siRNA dilution (Typically 48-96 Hours)[15] |
| Typical Potency | IC50 = 3.5 nM (Akt1), 42 nM (Akt2) for Akt1/2-IN-1[6] | >70-80% protein reduction is commonly achieved[16][17] |
| Specificity | High for Akt1/2 over Akt3 (IC50 = 1900 nM) and other kinases[6] | High for Akt1 mRNA, but potential for isoform cross-reactivity if sequences are similar. |
| Off-Target Effects | Potential for inhibition of unintended kinases or cellular proteins.[6] | "MicroRNA-like" off-target mRNA degradation due to partial sequence complementarity.[8][18][19][20] |
| Reversibility | Reversible upon compound washout. | Not easily reversible; requires new protein synthesis. |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action provides a clearer understanding of how each method impacts cellular function.
Akt1 Signaling Pathway
The PI3K/Akt pathway is a central signaling cascade. Growth factor binding to a receptor tyrosine kinase (RTK) activates PI3K, which generates PIP3. PIP3 recruits Akt and its activator PDK1 to the plasma membrane, leading to Akt phosphorylation and activation.[4][7] Activated Akt then phosphorylates numerous downstream substrates to regulate key cellular processes.[1][21]
Caption: The canonical PI3K/Akt1 signaling pathway.
Comparative Mechanisms of Inhibition
The following diagrams illustrate the distinct points of intervention for this compound and Akt1 siRNA.
Caption: Distinct mechanisms of this compound (protein-level) vs. Akt1 siRNA (mRNA-level).
Experimental Protocols
The following are generalized protocols. Researchers should always optimize conditions for their specific cell lines and experimental setups.
Protocol 1: Inhibition of Akt1 using a Small Molecule Inhibitor
This protocol outlines the treatment of cultured cells with a compound like this compound to assess its effect on downstream signaling.
-
Cell Seeding: Plate cells in an appropriate format (e.g., 6-well plate) and culture overnight to allow for attachment and recovery. Aim for 70-80% confluency at the time of treatment.[22]
-
Compound Preparation: Prepare a stock solution of the Akt1 inhibitor (e.g., 10 mM in DMSO). Immediately before use, create serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).[22] A vehicle-only control (DMSO) is essential.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the inhibitor dilutions or vehicle control.
-
Incubation: Incubate the cells for the desired period. For signaling pathway analysis (e.g., phosphorylation), short incubation times (e.g., 1-4 hours) are typical. For phenotypic assays (e.g., cell viability), longer incubations (24-72 hours) are required.[22]
-
Cell Lysis and Analysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells to extract proteins.
-
Downstream Analysis: Analyze the cell lysates via Western blotting to assess the phosphorylation status of Akt substrates like GSK3β or S6 ribosomal protein.[22][23] Total Akt levels should be measured as a loading control.
Protocol 2: Knockdown of Akt1 using siRNA Transfection
This protocol describes the transient transfection of siRNA to reduce Akt1 protein expression.
-
Cell Seeding: One day before transfection, seed cells so they reach 30-50% confluency on the day of the experiment. This density is crucial for high transfection efficiency and low cytotoxicity.[11][13]
-
siRNA Reconstitution: Resuspend the lyophilized siRNA duplex (e.g., Akt1-targeting siRNA and a non-targeting control) in RNase-free water to create a stock solution (e.g., 10-20 µM).[9][11]
-
Complex Formation:
-
In one tube, dilute the siRNA to the desired final concentration (e.g., 10-50 nM) in serum-free medium (like Opti-MEM™).[13]
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same medium.[11]
-
Combine the diluted siRNA and diluted reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complexes to form.[11][13]
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in their culture wells containing fresh, complete medium.[13]
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for analysis depends on the target's natural turnover rate.[13]
-
Analysis of Knockdown: Harvest cells and prepare lysates for Western blotting to confirm the reduction in total Akt1 protein levels.[12] Use an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[14]
Conclusion and Recommendations
The choice between this compound and siRNA knockdown is highly dependent on the experimental question.
-
Use this compound (or a similar small molecule inhibitor) when:
-
You need to study the immediate effects of blocking Akt1 kinase activity.
-
The experimental window is short (minutes to hours).
-
You require a reversible method of inhibition.
-
You are working in a system where transfection is difficult or inefficient.
-
-
Use siRNA knockdown of Akt1 when:
-
You need to assess the long-term consequences of reduced Akt1 protein levels.
-
Your primary goal is to achieve high target specificity at the protein level, as inhibitors may have off-target kinase effects.
-
You are studying non-catalytic "scaffolding" functions of the Akt1 protein that would not be affected by a kinase inhibitor.
-
You need to distinguish the role of Akt1 from other highly homologous isoforms like Akt2, provided a highly specific siRNA sequence is used.
-
For comprehensive validation, researchers often use both methods in parallel. For instance, a phenotype observed with an inhibitor can be confirmed by replicating the experiment with siRNA knockdown, providing strong evidence that the effect is genuinely mediated by the target protein, Akt1.[24] This dual approach helps control for the distinct off-target effects inherent to each technology.
References
- 1. bosterbio.com [bosterbio.com]
- 2. AKT1 - Wikipedia [en.wikipedia.org]
- 3. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. AKT1 AKT serine/threonine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. NB-64-05671-25mg | Akt1 and Akt2-IN-1 [893422-47-4] Clinisciences [clinisciences.com]
- 7. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Knockdown of Akt isoforms by RNA silencing suppresses the growth of human prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. 4.3. siRNA Transfection [bio-protocol.org]
- 13. yeasenbio.com [yeasenbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Akt1 silencing efficiencies in lung cancer cells by sh/si/ssiRNA transfection using a reductable polyspermine carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of siRNA-induced off-target RNA and protein effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Controlling miRNA-like off-target effects of an siRNA with nucleobase modifications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Akt Signaling Interactive Pathway: R&D Systems [rndsystems.com]
- 22. benchchem.com [benchchem.com]
- 23. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Autophagy regulates MK-2206-induced LDL receptor expression and cholesterol efflux pathways | PLOS One [journals.plos.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of the Allosteric Akt Inhibitor MK-2206
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt (Protein Kinase B) is a pivotal node in cell signaling pathways that govern cell survival, growth, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. MK-2206 is a potent, orally bioavailable allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). A critical aspect of any kinase inhibitor's utility, both in research and clinical settings, is its selectivity. This guide provides a comparative analysis of the cross-reactivity of MK-2206 with other kinases, supported by available experimental data, to aid researchers in interpreting their findings and designing future studies.
Selectivity Profile of MK-2206
MK-2206 exhibits high potency and selectivity for the Akt isoforms. Its allosteric mechanism of action, targeting the pleckstrin homology (PH) domain, contributes to its specificity compared to ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of MK-2206 against its primary targets and its lack of activity against a broad panel of other kinases are summarized below.
| Target Kinase | IC50 (nM) | Reference(s) |
| Akt1 | 8 | [1] |
| Akt2 | 12 | [1] |
| Akt3 | 65 | [1] |
Cross-Reactivity Data:
Extensive kinase profiling has demonstrated the high selectivity of MK-2206. In a comprehensive screen against a panel of over 250 different protein kinases, MK-2206 exhibited no significant inhibitory activity at a concentration of 1µM[1]. This indicates a very low potential for off-target effects mediated by direct kinase inhibition at concentrations typically used to inhibit Akt in cellular and in vivo studies.
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for understanding its biological effects. Below are detailed methodologies for key experiments used to assess the cross-reactivity of inhibitors like MK-2206.
Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is indicative of the kinase's enzymatic activity.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Test inhibitor (e.g., MK-2206)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable kinase buffer.
-
Add varying concentrations of the test inhibitor (e.g., MK-2206) to the wells of a multi-well plate. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP into ATP and simultaneously catalyze a luciferase reaction that produces light. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathway Analysis
Understanding the primary signaling pathway of the intended target and potential off-target pathways is essential for interpreting the effects of a kinase inhibitor.
Akt Signaling Pathway and the Specificity of MK-2206
The diagram below illustrates the canonical PI3K/Akt signaling pathway. MK-2206 specifically inhibits Akt, preventing the phosphorylation of its numerous downstream substrates involved in cell survival, proliferation, and metabolism. Due to its high selectivity, the effects of MK-2206 at appropriate concentrations are primarily attributed to the inhibition of this pathway, with minimal confounding effects from the inhibition of other kinases.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of MK-2206.
Conclusion
MK-2206 is a highly selective allosteric inhibitor of Akt1, Akt2, and Akt3. Extensive kinase profiling has demonstrated its minimal cross-reactivity with a large panel of other protein kinases. This high degree of selectivity makes MK-2206 a valuable tool for specifically interrogating the role of Akt signaling in various biological processes and a promising therapeutic candidate with a reduced likelihood of off-target effects. Researchers using MK-2206 can be confident that, at appropriate concentrations, the observed biological outcomes are primarily due to the inhibition of the Akt pathway.
References
A Comparative Guide to Akt Inhibitors: GDC-0068 (Ipatasertib) vs. Akt1-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors targeting the serine/threonine kinase Akt: GDC-0068 (Ipatasertib), a well-characterized clinical-stage compound, and Akt1-IN-5, a research compound with limited publicly available data. The information presented is based on published preclinical and clinical studies.
Introduction to Akt and Its Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] Akt (also known as Protein Kinase B or PKB) exists in three highly homologous isoforms: Akt1, Akt2, and Akt3. As a central node in this pathway, inhibiting Akt is a key strategy in cancer drug development. This guide focuses on a comparative analysis of two small molecule inhibitors: the pan-Akt inhibitor GDC-0068 and the reportedly Akt1-focused inhibitor, this compound.
Overview of GDC-0068 (Ipatasertib)
GDC-0068, also known as Ipatasertib, is a potent, orally bioavailable, and highly selective ATP-competitive pan-Akt inhibitor that targets all three isoforms.[2][5] It has been extensively studied in preclinical models and has advanced into numerous clinical trials for various cancer types.[3][6][7][8]
Overview of this compound
Information regarding this compound in peer-reviewed literature is scarce, and the name appears to refer to at least two different compounds available through commercial vendors, leading to conflicting data.
-
One compound, referred to as This compound (Compound 115) , is described as a potent Akt1 inhibitor with an IC50 value of less than 15 nM.[9][10]
-
Another compound, designated AKT-IN-5 (Example 8) , is reported to have IC50 values of 450 nM for Akt1 and 400 nM for Akt2.[11]
Due to this lack of clear, published scientific data, a direct and comprehensive comparison with GDC-0068 is challenging. This guide will present the available data for both entities while highlighting the significant data disparity.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for GDC-0068 and the two compounds referred to as this compound.
Table 1: Biochemical Potency (IC50)
| Inhibitor | Akt1 (nM) | Akt2 (nM) | Akt3 (nM) | Data Source(s) |
| GDC-0068 (Ipatasertib) | 5 | 18 | 8 | [4] |
| This compound (Compound 115) | <15 | Not Reported | Not Reported | [9][10] |
| AKT-IN-5 (Example 8) | 450 | 400 | Not Reported | [11] |
Table 2: Kinase Selectivity and Cellular Activity
| Parameter | GDC-0068 (Ipatasertib) | This compound (Compound 115 / Example 8) |
| Mechanism of Action | ATP-competitive, Pan-Akt inhibitor[2][5] | Not definitively reported in peer-reviewed literature. |
| Selectivity | >100-fold selective over PKA[4] | Not reported in peer-reviewed literature. |
| Cellular Activity | Inhibits phosphorylation of PRAS40 (IC50: 157-208 nM in various cell lines)[4] | Not reported in peer-reviewed literature. |
| In Vivo Efficacy | Tumor growth delay, stasis, and regression in multiple xenograft models (e.g., prostate, breast) at doses ≤100 mg/kg daily[1][5][12] | Not reported in peer-reviewed literature. |
Signaling Pathways and Experimental Workflows
Diagram 1: The PI3K/Akt Signaling Pathway
This diagram illustrates the central role of Akt in the signaling cascade initiated by growth factors. GDC-0068 and this compound act by inhibiting the kinase activity of Akt, thereby blocking downstream signals that promote cell survival and proliferation.
Caption: The PI3K/Akt signaling pathway and the point of inhibition.
Diagram 2: General Experimental Workflow for Inhibitor Characterization
This flowchart outlines a typical process for evaluating the efficacy of an Akt inhibitor, from initial biochemical assays to in vivo tumor model studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Randomized, Phase II, Multicenter, Placebo Controlled Study of Ipatasertib (GDC 0068), An Inhibitor of AKT, in Combination with Paclitaxel as Front Line Treatment for Patients with Metastatic Triple Negative Breast Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
In Vivo Efficacy of Akt Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling pathway, is a critical mediator of cell survival, proliferation, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a comparative overview of the in vivo efficacy of four prominent Akt inhibitors: Afuresertib (GSK2110183), Ipatasertib (GDC-0068), Capivasertib (AZD5363), and A-443654. The information is compiled from preclinical studies to aid in the selection and application of these inhibitors in oncology research.
Data Presentation: In Vivo Efficacy
The following table summarizes the available quantitative data on the in vivo anti-tumor activity of the selected Akt inhibitors from various xenograft models. It is important to note that the experimental conditions, including the cancer cell lines, animal models, and dosing regimens, vary between studies. Therefore, direct cross-compound comparisons should be made with caution.
| Inhibitor | Cancer Model (Cell Line) | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Afuresertib (GSK2110183) | Breast Cancer (BT474) | Athymic nude and SCID mice | 10 mg/kg, p.o., daily | 8% | [1][2] |
| 30 mg/kg, p.o., daily | 37% | [1][2] | |||
| 100 mg/kg, p.o., daily | 61% | [1][2] | |||
| Ovarian Cancer (SKOV3) | Athymic nude and SCID mice | 10 mg/kg, p.o., daily | 23% | [1] | |
| 30 mg/kg, p.o., daily | 37% | [1] | |||
| 100 mg/kg, p.o., daily | 97% | [1] | |||
| Ipatasertib (GDC-0068) | Prostate Cancer (PC-3) | SCID mice | Dose-dependent | Significant tumor growth inhibition | [3] |
| Prostate Cancer (LNCaP) | Not specified | Not specified | Potent antitumor efficacy | [4] | |
| Breast Cancer (KPL-4) | Not specified | Not specified | Potent antitumor efficacy | [4] | |
| Capivasertib (AZD5363) | Breast Cancer (various xenografts) | Not specified | Dose-dependent | Significant antitumor activity | [5] |
| A-443654 | Pancreatic Cancer (MiaPaCa-2) | SCID mice | 7.5 mg/kg/day, s.c., bid for 14 days | Significantly inhibited tumor growth | [6] |
| Prostate Cancer (PC-3) | SCID mice | Not specified | Enhanced tumor growth delay with paclitaxel | [6] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate the Akt signaling pathway and a typical in vivo experimental workflow.
References
Validating Downstream Target Inhibition by Akt1-IN-5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Akt1-IN-5 with other commercially available Akt inhibitors, focusing on the validation of downstream target inhibition. The selection of an appropriate inhibitor is critical for accurate and reproducible research findings. This document aims to facilitate this decision-making process by presenting available data on inhibitor potency, mechanism of action, and their effects on key downstream signaling molecules.
The Akt Signaling Pathway: A Central Regulator of Cellular Processes
The serine/threonine kinase Akt (also known as Protein Kinase B) is a pivotal node in a complex signaling cascade that governs a multitude of cellular functions, including cell survival, growth, proliferation, metabolism, and angiogenesis.[1][2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRS), leading to the activation of phosphoinositide 3-kinase (PI3K).[3] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for Akt at the plasma membrane.[3] Full activation of Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[4]
Once activated, Akt phosphorylates a wide array of downstream substrates, including:
-
Glycogen Synthase Kinase 3β (GSK3β): Phosphorylation by Akt inhibits GSK3β activity, which is involved in metabolism, cell division, and apoptosis.[5][6]
-
Mammalian Target of Rapamycin (mTOR): Akt can directly and indirectly activate mTOR, a master regulator of cell growth and protein synthesis.[5][6]
-
Forkhead Box Protein O (FOXO): Akt-mediated phosphorylation of FOXO transcription factors leads to their cytoplasmic sequestration and inactivation, thereby preventing the expression of genes involved in apoptosis and cell cycle arrest.[5][6]
Dysregulation of the Akt signaling pathway is a common feature in many human diseases, including cancer, making it a prime target for therapeutic intervention.
Comparison of Akt Inhibitors
A variety of small molecule inhibitors targeting Akt have been developed for research and clinical applications. These can be broadly categorized as ATP-competitive or allosteric inhibitors. This guide focuses on a comparison of this compound with three other widely used Akt inhibitors: Ipatasertib (GDC-0068), MK-2206, and Triciribine.
| Inhibitor | Type | Target | Reported IC50 | Key Downstream Targets Validated |
| This compound | ATP-competitive | Akt1 | <15 nM or 450 nM (conflicting reports)[1][3] | Data not publicly available |
| Ipatasertib (GDC-0068) | ATP-competitive | Pan-Akt | Akt1: 5 nM, Akt2: 18 nM, Akt3: 8 nM | p-S6, PRAS40, GSK3β, mTOR |
| MK-2206 | Allosteric | Akt1/2 | Akt1: 8 nM, Akt2: 12 nM, Akt3: 65 nM | p-PRAS40, TSC2, Ribosomal S6 proteins |
| Triciribine | Nucleoside analogue | Akt1/2 | Akt1/2 (cellular): ~200 nM | p-p70S6K, Bad, GSK-3β, AFX |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Protocols for Validating Downstream Target Inhibition
The most common method for validating the inhibition of downstream Akt targets is Western Blotting. This technique allows for the detection and semi-quantification of the phosphorylation status of key proteins in the pathway.
General Western Blot Protocol for Akt Downstream Target Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Akt signalling through GSK-3β, mTOR and Foxo1 is involved in human skeletal muscle hypertrophy and atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt regulates skeletal development through GSK3, mTOR, and FoxOs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Allosteric vs. ATP-Competitive Akt Inhibitors in Cancer Therapy
A deep dive into the comparative efficacy, selectivity, and resistance mechanisms of two major classes of Akt inhibitors, providing researchers with critical data for informed decision-making in drug development.
The serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling pathway, is a pivotal player in cell survival, proliferation, and metabolism. Its frequent dysregulation in a wide array of human cancers has made it a prime target for therapeutic intervention. Two main classes of small-molecule inhibitors have emerged in the clinical development landscape: allosteric and ATP-competitive inhibitors. While both aim to curb Akt's oncogenic activity, they do so through distinct mechanisms, leading to significant differences in their biological effects, resistance profiles, and clinical utility. This guide provides a comprehensive, data-supported comparison to aid researchers, scientists, and drug development professionals in navigating the complexities of Akt inhibition.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between these two classes of inhibitors lies in their binding site and consequent impact on Akt conformation.
ATP-competitive inhibitors , such as ipatasertib (B1662790) and capivasertib, bind to the ATP-binding pocket within the kinase domain of Akt. This direct competition with ATP prevents the phosphorylation of downstream substrates. The binding of these inhibitors often stabilizes the "PH-out" conformation of Akt, where the pleckstrin homology (PH) domain is displaced, making the kinase domain accessible.
Allosteric inhibitors , exemplified by MK-2206, bind to a pocket at the interface of the PH and kinase domains. This binding event locks Akt in an inactive "PH-in" conformation, preventing its crucial translocation to the cell membrane and subsequent activation by upstream kinases like PDK1. This mechanism not only inhibits kinase activity but also blocks the activation of Akt itself.
dot
Figure 1. Mechanisms of Akt Inhibition.
Quantitative Comparison of Leading Akt Inhibitors
To provide a clear and objective comparison, the following tables summarize key performance data for representative allosteric and ATP-competitive Akt inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | Class | Target | IC50 (nM) | Notes |
| MK-2206 | Allosteric | Akt1/2 | Akt1: ~5-12, Akt2: ~12-45 | Predominantly an Akt1/2 inhibitor with reduced potency against Akt3.[1][2] |
| Ipatasertib (GDC-0068) | ATP-Competitive | Pan-Akt | Akt1: 5, Akt2: 18, Akt3: 8 | A selective, pan-Akt inhibitor.[3] |
| Capivasertib (AZD5363) | ATP-Competitive | Pan-Akt | Akt1: 3, Akt2: 7-8, Akt3: 7-8 | Potent pan-Akt inhibitor with activity against all three isoforms.[3] |
Table 2: Selectivity Profile
| Inhibitor | Primary Target(s) | Selectivity Notes |
| MK-2206 | Akt1/2 | Generally spares Akt3, which can be therapeutically relevant in certain cancers like melanoma where Akt3 is the primary driver.[4] |
| Ipatasertib (GDC-0068) | Pan-Akt (Akt1/2/3) | Shows over 100-fold selectivity for Akt over other related kinases.[3] |
| Capivasertib (AZD5363) | Pan-Akt (Akt1/2/3) | Exhibits some activity against other AGC family kinases like P70S6K and PKA at higher concentrations.[3] |
Resistance Mechanisms: A Diverging Path
A critical aspect of long-term therapeutic efficacy is the potential for acquired resistance. Studies have revealed that allosteric and ATP-competitive inhibitors engender distinct resistance mechanisms.[5][6]
-
Allosteric Inhibitor (MK-2206) Resistance: Resistance to MK-2206 is often associated with alterations in the Akt gene itself.[5][6] For instance, upregulation of the AKT3 isoform has been identified as a key resistance mechanism in breast cancer models.[7]
-
ATP-Competitive Inhibitor (Ipatasertib) Resistance: In contrast, resistance to ipatasertib is frequently driven by the rewiring of parallel signaling pathways.[5][6] For example, the activation of PIM kinases can compensate for Akt inhibition, leading to resistance.[6]
Interestingly, resistance to one class of inhibitor may not confer resistance to the other. MK-2206 resistance can be overcome by treatment with ipatasertib.[5][6] Conversely, ipatasertib resistance can be reversed by co-treatment with inhibitors of the compensatory pathways, such as PIM signaling.[5][6]
The Akt Signaling Pathway and Points of Inhibition
Understanding the broader signaling context is crucial for appreciating the impact of these inhibitors. The diagram below illustrates the canonical PI3K/Akt/mTOR pathway and highlights the points of intervention for both inhibitor classes.
dot
Figure 2. The PI3K/Akt Signaling Pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare Akt inhibitors. Specific details may vary based on the cell lines and reagents used.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Akt protein.
-
Reagents and Materials: Purified active Akt enzyme, GSK-3 fusion protein (as substrate), [γ-³²P]ATP, kinase reaction buffer, inhibitor compound, and scintillation counter.
-
Procedure: a. Prepare serial dilutions of the inhibitor compound. b. In a microplate, combine the kinase reaction buffer, purified Akt enzyme, and the inhibitor at various concentrations. c. Initiate the kinase reaction by adding the GSK-3 fusion protein and [γ-³²P]ATP. d. Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes). e. Stop the reaction and spot the mixture onto a phosphocellulose membrane. f. Wash the membrane to remove unincorporated [γ-³²P]ATP. g. Quantify the incorporated radioactivity on the membrane using a scintillation counter. h. Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Western Blot Analysis for Phospho-Akt
This method assesses the level of Akt phosphorylation in cells, a direct indicator of its activation state.
-
Reagents and Materials: Cell culture reagents, inhibitor compound, lysis buffer, primary antibodies (anti-phospho-Akt Ser473, anti-total Akt), HRP-conjugated secondary antibody, and chemiluminescent substrate.
-
Procedure: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the inhibitor for a specified duration. c. Lyse the cells and quantify the protein concentration of the lysates. d. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. e. Block the membrane and incubate with the primary antibodies overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody. g. Detect the protein bands using a chemiluminescent substrate and an imaging system. h. Densitometry is used to quantify the levels of phosphorylated and total Akt.
Cell Viability Assay (e.g., MTT Assay)
This assay determines the effect of the inhibitor on cell proliferation and survival.
-
Reagents and Materials: Cell culture reagents, inhibitor compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a microplate reader.
-
Procedure: a. Seed cells in a 96-well plate and allow them to attach. b. Treat the cells with a range of inhibitor concentrations for a set period (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. d. Solubilize the formazan crystals with a solvent (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
dot
Figure 3. Experimental Workflow.
Conclusion and Future Perspectives
Both allosteric and ATP-competitive Akt inhibitors have shown promise in preclinical and clinical settings, yet neither has emerged as a universally superior option. The choice of inhibitor class may ultimately be context-dependent, relying on the specific genetic makeup of the tumor and the presence of potential resistance mechanisms.
-
ATP-competitive inhibitors offer broad inhibition of all Akt isoforms, which may be advantageous in many cancer types. However, their efficacy can be compromised by the activation of bypass signaling pathways.
-
Allosteric inhibitors provide a unique mechanism of action that not only inhibits kinase activity but also prevents Akt activation. Their isoform-selectivity could be exploited to minimize off-target effects and toxicities. Resistance, however, can arise through direct mutations in the Akt gene.
The distinct resistance profiles of these two classes of inhibitors open up exciting possibilities for combination therapies and sequential treatment strategies. Future research should focus on identifying predictive biomarkers to guide the selection of the most appropriate Akt inhibitor for individual patients. A deeper understanding of the complex interplay between different signaling pathways will be crucial in designing rational combination therapies to overcome resistance and improve patient outcomes. The continued development of novel inhibitors with improved selectivity and potency, along with a more nuanced understanding of their mechanisms of action, will undoubtedly pave the way for more effective and personalized cancer treatments targeting the Akt pathway.
References
- 1. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 6. researchgate.net [researchgate.net]
- 7. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Akt Inhibition: Comparing Akt1-IN-5 and Leading Alternatives for Reproducible Experimentation
For researchers and drug development professionals navigating the complex landscape of Akt signaling, the choice of a reliable inhibitor is paramount to achieving reproducible and translatable results. This guide provides an objective comparison of Akt1-IN-5 with three prominent alternative Akt inhibitors: MK-2206, Capivasertib, and Ipatasertib. We delve into their mechanisms of action, isoform selectivity, and provide detailed experimental protocols to support informed decision-making in your research.
The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in the PI3K/Akt/mTOR signaling pathway, a cascade that is frequently dysregulated in cancer and other diseases, playing a crucial role in cell survival, proliferation, and metabolism.[1][2] The selection of an appropriate inhibitor is critical, as factors such as off-target effects, feedback loop activation, and the development of resistance can significantly impact experimental reproducibility and the interpretation of results.[3][4] This guide aims to provide a clear comparison of this compound and its alternatives to aid in the design of robust and reliable experiments.
Comparative Analysis of Akt Inhibitors
The inhibitors discussed herein represent two major classes based on their mechanism of action: ATP-competitive and allosteric inhibitors. Understanding this fundamental difference is key to anticipating their cellular effects and potential for experimental variability. ATP-competitive inhibitors, such as Capivasertib and Ipatasertib, bind to the highly conserved ATP-binding pocket of the kinase domain.[5][6] In contrast, allosteric inhibitors like MK-2206 bind to a site distinct from the ATP-binding pocket, often at the interface of the pleckstrin homology (PH) and kinase domains, locking the enzyme in an inactive conformation.[5][7] this compound's precise mechanism is less extensively documented in publicly available literature but is categorized as an Akt1/2 inhibitor.
| Inhibitor | Mechanism of Action | Target Isoforms | IC50 Values (Akt1 / Akt2 / Akt3) | Key Characteristics |
| This compound | Akt Inhibitor | Akt1, Akt2 | 450 nM / 400 nM / Not Reported[8] | Limited publicly available data on selectivity and in-depth mechanism. |
| MK-2206 | Allosteric | Pan-Akt (preferentially Akt1/2) | 8 nM / 12 nM / 65 nM[9][10] | Orally bioavailable; has been extensively studied in preclinical and clinical trials.[11][12] Resistance can emerge through upregulation of Akt3.[13] |
| Capivasertib (AZD5363) | ATP-Competitive | Pan-Akt | 3 nM / 7 nM / 7 nM[14] | Potent and selective; has shown clinical activity, particularly in cancers with AKT1 mutations.[3][15] |
| Ipatasertib (GDC-0068) | ATP-Competitive | Pan-Akt | 5 nM / 18 nM / 8 nM[14] | Highly selective and orally bioavailable; effective in tumors with PTEN loss or PIK3CA mutations.[6][16] |
Signaling Pathways and Experimental Workflows
To visualize the interplay of these inhibitors with the Akt signaling cascade and to provide a clear framework for experimental design, the following diagrams have been generated.
The PI3K/Akt signaling pathway and the point of inhibition.
A generalized workflow for evaluating Akt inhibitors.
Experimental Protocols
To ensure the reproducibility of your experiments, adhering to well-defined protocols is essential. Below are detailed methodologies for key assays used to evaluate the efficacy and mechanism of action of Akt inhibitors.
Western Blot Analysis of Akt Phosphorylation
This protocol is designed to assess the inhibition of Akt signaling by measuring the phosphorylation status of Akt and its downstream targets.
1. Cell Culture and Treatment:
-
Seed cancer cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours to reduce basal Akt activity.
-
Treat cells with varying concentrations of the Akt inhibitor (e.g., this compound, MK-2206, Capivasertib, Ipatasertib) or vehicle control (e.g., DMSO) for the desired time period (e.g., 1-24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, and downstream targets (e.g., phospho-GSK3β, phospho-S6 ribosomal protein) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an Akt inhibitor.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
2. Inhibitor Treatment:
-
Treat the cells with a serial dilution of the Akt inhibitor or vehicle control.
-
Incubate for 24, 48, or 72 hours.
3. MTT/MTS Reagent Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
4. Absorbance Measurement:
-
If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) using a dose-response curve.
Considerations for Experimental Reproducibility
While the protocols above provide a solid foundation, several factors can influence the reproducibility of experiments with Akt inhibitors:
-
Cell Line Specificity: The genetic background of the cancer cell lines used, particularly the status of PTEN, PIK3CA, and AKT1, can significantly impact the sensitivity to different inhibitors.[4][17]
-
Inhibitor Selectivity: Less selective inhibitors may have off-target effects that can confound results and lead to variability.[16] The detailed isoform selectivity of inhibitors like MK-2206, Capivasertib, and Ipatasertib is better characterized than that of this compound, which may be a consideration for studies requiring high specificity.
-
Feedback Mechanisms: Inhibition of Akt can lead to the activation of compensatory signaling pathways, which can vary between cell lines and experimental conditions, affecting the long-term response to the inhibitor.[3][18]
-
Batch-to-Batch Variability: It is crucial to source inhibitors from reputable suppliers and, if possible, to test different batches to ensure consistency in potency and purity.
Conclusion
The selection of an Akt inhibitor is a critical decision that can profoundly affect the outcome and reproducibility of your research. This compound offers a tool for targeting Akt1 and Akt2, while alternatives like the allosteric inhibitor MK-2206 and the ATP-competitive inhibitors Capivasertib and Ipatasertib provide well-characterized options with extensive preclinical and clinical data. By carefully considering the mechanism of action, isoform selectivity, and potential for off-target effects and resistance, and by employing rigorous and standardized experimental protocols, researchers can enhance the reliability and impact of their findings in the pursuit of novel therapeutic strategies targeting the Akt pathway.
References
- 1. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanism of action biomarkers predicting response to AKT inhibition in the I-SPY 2 breast cancer trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKT Inhibitor Shows Signs of Activity in a Trial Matching Drugs to Tumor Gene Mutations - The ASCO Post [ascopost.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the therapeutic class of Capivasertib? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
Navigating Resistance: A Comparative Guide to Akt1 Inhibitors in Combination Therapy
Disclaimer: No specific public data was found for a compound designated "Akt1-IN-5." This guide provides a comparative overview of well-characterized Akt1 inhibitors used in combination therapy validation studies, offering insights into their performance, experimental backing, and mechanistic pathways. This information is intended for researchers, scientists, and drug development professionals.
The serine/threonine kinase Akt1 is a pivotal node in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[1][2] While Akt1 inhibitors have shown promise, particularly in tumors harboring activating AKT1 mutations like the E17K substitution, monotherapy often falls short due to intrinsic or acquired resistance.[3][4] This has propelled the investigation of combination strategies to enhance therapeutic efficacy.[1][2][5]
Performance of Akt1 Inhibitors in Combination Therapy
The rationale for combining Akt1 inhibitors with other anticancer agents stems from the intricate network of signaling pathways that can compensate for the inhibition of a single node.[1] Preclinical and clinical studies have demonstrated synergistic effects when Akt inhibitors are paired with chemotherapy, targeted therapies, and immunotherapy.[2][5]
Below is a summary of quantitative data from representative studies on Akt1 inhibitors in combination therapy.
| Akt Inhibitor | Combination Partner | Cancer Type | Key Findings | Reference |
| AZD5363 | AZD4547 (FGFR inhibitor) | Urinary Bladder Cancer (with AKT1 and FGFR3 mutations) | Combination therapy led to tumor regression, whereas single-agent treatment was insufficient to inhibit tumor growth. | [6] |
| AZD5363 | Paclitaxel (B517696) (Chemotherapy) | Triple-Negative Breast Cancer (TNBC) | Randomized phase II trials showed an improvement in progression-free survival (PFS) and overall survival (OS) with the combination compared to paclitaxel alone. | [2] |
| MK-2206 | Dasatinib/Sunitinib (ACK1 inhibitors) | KRAS-mutant Non-Small-Cell Lung Cancer (NSCLC) | Combined inhibition significantly impaired cell migration and invasion. For instance, the combination reduced invasion by up to 68.0% in A549 cells. | [7] |
| Ipatasertib | Atezolizumab (PD-L1 inhibitor) + Chemotherapy | Metastatic Triple-Negative Breast Cancer (TNBC) | Phase I trial (NCT03800836) indicated markedly enhanced therapeutic efficacy. | [5] |
| Generic Akt Inhibitor | Cisplatin (B142131) (Chemotherapy) | Lung Cancer | The combination of an AKT inhibitor and cisplatin efficiently suppressed lung cancer cell growth both in vitro and in vivo. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of validation studies. Below are representative experimental protocols employed in the assessment of Akt1 inhibitor combination therapies.
In Vitro Cell Viability and Synergy Assays
-
Cell Lines: A panel of cancer cell lines with known genetic backgrounds (e.g., AKT1, PIK3CA, PTEN, KRAS mutations) is used. For example, in studies on KRAS-mutant NSCLC, NCI-H23, NCI-H358, and A549 cell lines were utilized.[7]
-
Treatment: Cells are treated with the Akt1 inhibitor and the combination partner at various concentrations, both as single agents and in combination.
-
Assay: Cell viability is typically measured using assays like MTT or CellTiter-Glo.
-
Data Analysis: The synergistic, additive, or antagonistic effects of the drug combination are quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells or patient-derived xenografts (PDXs).
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, single-agent Akt1 inhibitor, single-agent combination partner, and the combination. Dosing is administered via appropriate routes (e.g., oral gavage, intraperitoneal injection).
-
Endpoints: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for biomarkers). Animal body weight is monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control. Statistical significance is determined using appropriate tests (e.g., t-test, ANOVA).
Pharmacodynamic (PD) Biomarker Analysis
-
Sample Collection: Tumor biopsies and/or blood samples are collected from treated animals or patients at specified time points.
-
Analysis: Western blotting or immunohistochemistry is used to measure the phosphorylation levels of Akt and its downstream effectors (e.g., PRAS40, GSK3β) to confirm target engagement and pathway inhibition. For example, a reduction in phosphorylated Akt (pAkt) levels indicates effective target inhibition.[8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental designs is essential for a clear understanding of the validation studies.
Caption: PI3K/Akt1 signaling pathway and points of therapeutic intervention.
Caption: Preclinical workflow for validating Akt1 inhibitor combination therapy.
Conclusion
The development of Akt1 inhibitors for cancer therapy is progressively moving towards combination strategies to overcome resistance and enhance anti-tumor activity. As demonstrated by inhibitors like AZD5363 and Ipatasertib, pairing Akt1 blockade with other targeted agents or conventional chemotherapy can lead to improved clinical outcomes in specific patient populations. The key to successful combination therapy lies in a deep understanding of the underlying molecular mechanisms of resistance and the rational selection of combination partners. Future research will likely focus on identifying predictive biomarkers to guide patient selection for these combination regimens, further personalizing cancer treatment.
References
- 1. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. AKT1low quiescent cancer cells promote solid tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective targeting of the AKT1 (E17K) mutation: advances in precision oncology and therapeutic design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What's the latest update on the ongoing clinical trials related to Akt-1? [synapse.patsnap.com]
- 7. The Role of Akt Activation in the Response to Chemotherapy in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Akt1-IN-5
For researchers and scientists engaged in drug development, the safe handling and disposal of potent small molecule inhibitors like Akt1-IN-5 are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with best practices for potent kinase inhibitors in the absence of a specific Safety Data Sheet (SDS).
Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal procedure, a thorough risk assessment is essential. The potent nature of this compound necessitates the use of robust engineering controls, administrative controls, and personal protective equipment to minimize exposure.
Engineering and Administrative Controls:
-
Chemical Fume Hood: All handling of solid this compound and preparation of its solutions should occur within a certified chemical fume hood to prevent the inhalation of powders or aerosols.
-
Designated Area: All work involving this compound should be conducted in a clearly marked, designated area of the laboratory.
-
Training: Personnel must receive training on the potential hazards and safe handling procedures for potent compounds before working with this compound.
Essential Personal Protective Equipment:
| PPE Item | Specification | Purpose |
| Gloves | Double gloving with nitrile gloves is recommended. | Provides an extra layer of protection against skin contact. |
| Lab Coat | A fully buttoned lab coat. | Prevents contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95). | Required when handling the powder outside of a fume hood or if there is a risk of aerosolization. |
| Face Shield | Recommended | Provides an additional layer of protection against splashes to the face. |
Step-by-Step Disposal Procedures for this compound
Proper disposal is crucial to prevent environmental contamination. All materials that have come into contact with this compound must be treated as hazardous waste.
1. Disposal of Unused Solid this compound:
-
Unused, expired, or contaminated solid this compound should be disposed of as hazardous chemical waste.
-
Do not attempt to dispose of the solid powder in regular trash or down the drain.
-
The solid waste should be collected in a clearly labeled, sealed container designated for hazardous chemical waste, following your institution's guidelines.
2. Disposal of this compound Solutions:
-
Solutions containing this compound, including stock solutions and experimental media, must be collected as hazardous liquid chemical waste.[1]
-
Collect these solutions in a designated, sealed, and properly labeled hazardous waste container.[1][2] The container material should be compatible with the solvent used (e.g., DMSO).
-
It is best practice to segregate halogenated and non-halogenated solvent wastes.[2][3]
3. Disposal of Contaminated Labware:
-
All disposable items that have been in contact with this compound, such as pipette tips, tubes, gloves, and absorbent bench pads, are considered contaminated and must be disposed of as hazardous solid waste.[1][3]
-
Collect these materials in a designated hazardous waste bag or container.[1] Do not dispose of them in the regular trash.[1]
4. Decontamination of Empty Vials:
-
Empty vials that previously contained this compound should be triple-rinsed with a suitable solvent.[1]
-
The rinsate from this process must be collected and disposed of as hazardous chemical waste.[1]
-
After triple-rinsing, the labels on the vials should be defaced, and the vials can then be disposed of according to your institution's guidelines for clean lab glass.
5. Spill Cleanup:
-
In the event of a spill, immediately alert others in the vicinity and evacuate if necessary.[1]
-
Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including respiratory protection.[1]
-
Use a chemical spill kit with absorbent materials to contain and clean up the spill.[1]
-
All materials used for the spill cleanup must be collected and disposed of as hazardous waste.[1]
Experimental Protocols and Signaling Pathway
This compound is an inhibitor of the Akt1 kinase, a key component of the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.
Illustrative Experimental Workflow for this compound Inhibition Assay:
Caption: A general experimental workflow for assessing the inhibitory effect of this compound on Akt phosphorylation.
PI3K/Akt Signaling Pathway:
Caption: A simplified diagram of the PI3K/Akt signaling pathway showing the inhibitory action of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Akt1-IN-5
For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe handling of potent compounds like the Akt1 inhibitor, Akt1-IN-5, is of paramount importance. Adherence to strict safety protocols is essential to minimize exposure and ensure a secure research environment. This guide provides detailed procedural information for the safe use and disposal of this compound, aligning with best practices for handling small molecule kinase inhibitors.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to Personal Protective Equipment (PPE) is critical when working with potent chemical compounds such as this compound. The appropriate level of PPE varies depending on the specific task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | Safety glasses with side shields, Laboratory coat, Closed-toe shoes | Nitrile gloves |
| Handling of Powders/Solids | Full-face respirator with appropriate cartridges, Chemical-resistant coveralls or suit, Double-gloving (e.g., nitrile) | Chemical-resistant apron, Head covering, Chemical-resistant boots or shoe covers |
| Handling of Liquids/Solutions | Chemical splash goggles or face shield, Chemical-resistant gloves (e.g., butyl rubber, Viton®), Chemical-resistant apron over lab coat | Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | Chemical splash goggles or face shield, Heavy-duty, chemical-resistant gloves, Waterproof or chemical-resistant apron | Respirator (if aerosols or vapors are generated) |
| Waste Disposal | Double gloves, Lab coat, Safety goggles, Face shield | N/A |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[1]
Experimental Protocols: Step-by-Step Handling and Disposal
Preparation Phase:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to control exposure.[2]
-
Gather Materials: Before starting, assemble all necessary equipment, including appropriate PPE, weighing paper, spatulas, and pre-labeled vials.[2]
Handling Procedures:
-
Weighing Solid Compound:
-
Preparing Solutions:
-
In a chemical fume hood, slowly add the desired solvent (e.g., DMSO) to the vial containing the this compound solid to prevent splashing.
-
Securely cap the vial and vortex or sonicate until the compound is fully dissolved. Most kinase inhibitors are soluble in organic solvents like DMSO, and it is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the volume added to cell cultures.[3]
-
Store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
-
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated disposables, such as gloves, weighing paper, and pipette tips, in a designated and sealed hazardous waste bag within the fume hood.[2]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container.[2]
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.[2]
-
Container Disposal: Before disposing of empty containers, they should be decontaminated. Obliterate or remove all labels from the empty container before disposal.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
